4-(2-Phenylethyl)piperidine hydrochloride
Description
The exact mass of the compound 4-Phenethylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Phenylethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Phenylethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-phenylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQATMKHORVIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628889 | |
| Record name | 4-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142628-88-4 | |
| Record name | 4-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Phenylethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Analysis & Characterization: 4-(2-Phenylethyl)piperidine Hydrochloride
[1][2]
Executive Summary: Molecular Specification
The molecular weight of 4-(2-Phenylethyl)piperidine hydrochloride is 225.76 g/mol . [1][2]
This value is the critical gravimetric constant for all stoichiometric calculations, distinct from its free base counterpart (189.30 g/mol ). In drug development and synthetic organic chemistry, this compound serves as a vital piperidine scaffold, often utilized as a reference standard or an intermediate in the synthesis of complex bio-active ligands (e.g., muscarinic or sigma receptor ligands).[3]
This guide details the physicochemical profile, stoichiometric handling, and analytical validation protocols required to maintain scientific integrity when working with this substance.
Physicochemical Profile & Identifiers
The following data establishes the unique chemical identity of the substance. Researchers must verify the CAS number on their specific vendor vial, as generic "piperidine" derivatives often have overlapping nomenclature.
| Parameter | Specification | Technical Note |
| Compound Name | 4-(2-Phenylethyl)piperidine hydrochloride | HCl salt form |
| Molecular Weight | 225.76 g/mol | Used for all molarity calculations |
| Free Base MW | 189.30 g/mol | Used for pharmacophore modeling |
| Molecular Formula | Often written as | |
| CAS Number (Salt) | 142628-88-4 | Specific to the HCl salt |
| CAS Number (Base) | 24152-41-8 | Reference for the parent amine |
| Appearance | White to off-white solid | Hygroscopic tendency |
| Solubility | DMSO, Methanol, Water (Moderate) | pH-dependent in aqueous media |
Structural Logic & Stoichiometry
The hydrochloride salt is formed via the protonation of the secondary amine on the piperidine ring. This increases water solubility and stability compared to the free base oil.
Figure 1: Stoichiometric transition from free base to hydrochloride salt and subsequent dissociation in aqueous media.[1]
Critical Protocol: Gravimetric Preparation
Objective: Prepare a 10 mM stock solution with >99% accuracy. Challenge: HCl salts are often hygroscopic. Absorbed atmospheric water adds "phantom mass," leading to lower-than-calculated molar concentrations.
Step-by-Step Methodology
-
Equilibration: Allow the reagent vial to reach room temperature before opening to prevent condensation.
-
Weighing (The Factor of 1.19):
-
If your protocol requires a specific mass of the active moiety (free base), you must apply a conversion factor.
-
-
Dissolution:
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is recommended for primary stock solutions (typically 10 mM - 50 mM) to ensure long-term stability and prevent hydrolysis or precipitation.
-
Procedure: Weigh 22.58 mg of 4-(2-Phenylethyl)piperidine HCl. Dissolve in 10.0 mL of anhydrous DMSO.
-
Result: 10 mM Solution.
-
Analytical Validation (QC)
Before using this compound in biological assays or synthesis, validate its identity and purity.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (general) and 254 nm (phenyl ring absorption).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Expected Signal:
-
The HCl dissociates. You will observe the protonated molecular ion
. -
Target m/z: 190.16 (Calculated for
). -
Note: You will NOT see the 225.76 mass in MS; you will see the mass of the free base plus a proton.
-
Figure 2: Analytical workflow for validating the identity and purity of the compound.
Safety & Handling (E-E-A-T)
While 4-(2-Phenylethyl)piperidine is a standard chemical building block, its structural analogs (N-phenethyl-4-piperidone) are precursors to controlled substances (fentanyl class).
-
Regulatory Awareness: Ensure compliance with local regulations (e.g., DEA List I chemicals in the US, though this specific reduced piperidine is generally treated as a standard chemical intermediate, distinct from the ketone precursor NPP).
-
PPE: Wear nitrile gloves and safety glasses. The HCl salt is an irritant to mucous membranes.
-
Storage: Store at room temperature (20-25°C) in a desiccator. For long-term storage, -20°C is preferred to prevent slow oxidation.
References
Sources
- 1. 4-(2-Phenylethyl)piperidine hydrochloride | C13H20ClN | CID 22914816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-PHENYLETHYL)-PIPERIDINE HYDROCHLORIDE | 142628-88-4 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-(2-Phenylethyl)piperidine | C13H19N | CID 4341895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape: A Guide to the NMR Spectra of 4-(2-Phenylethyl)piperidine Hydrochloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of key pharmaceutical intermediates is paramount. This in-depth technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Phenylethyl)piperidine hydrochloride, a crucial building block in the synthesis of various therapeutic agents.
Introduction: The Structural Significance of 4-(2-Phenylethyl)piperidine Hydrochloride
4-(2-Phenylethyl)piperidine hydrochloride is a piperidine derivative that serves as a vital precursor in the synthesis of potent analgesics, most notably as a precursor to fentanyl and its analogs.[1][2] Its molecular structure, comprising a piperidine ring and a phenylethyl group, dictates its reactivity and suitability for further chemical modifications. Accurate structural elucidation through spectroscopic methods like NMR is a cornerstone of quality control and regulatory compliance in pharmaceutical development.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the known chemical structure and spectral data of analogous compounds, the following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of 4-(2-Phenylethyl)piperidine hydrochloride. These predictions serve as a valuable reference for researchers seeking to confirm the identity and purity of their synthesized compound.
Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Phenylethyl)piperidine Hydrochloride
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.10 - 7.30 | Multiplet | 5H |
| Piperidine-H (axial, equatorial at C2, C6) | 2.80 - 3.20 | Multiplet | 4H |
| -CH₂- (ethyl) | 2.55 - 2.70 | Triplet | 2H |
| Piperidine-H (at C4) | 1.80 - 2.00 | Multiplet | 1H |
| -CH₂- (ethyl) | 1.55 - 1.70 | Quartet | 2H |
| Piperidine-H (axial, equatorial at C3, C5) | 1.30 - 1.50 | Multiplet | 4H |
| N-H (piperidine) | Broad Singlet | Variable | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-Phenylethyl)piperidine Hydrochloride
| Carbon Atom | Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~142 |
| Phenyl CH | ~128.5 |
| Phenyl CH | ~128.3 |
| Phenyl CH | ~126 |
| Piperidine C2, C6 | ~45 |
| -CH₂- (ethyl) | ~38 |
| Piperidine C4 | ~37 |
| -CH₂- (ethyl) | ~33 |
| Piperidine C3, C5 | ~32 |
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality NMR spectra, a standardized and well-documented experimental protocol is essential. The following section details a proven methodology for the preparation and analysis of small organic molecules like 4-(2-Phenylethyl)piperidine hydrochloride.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-(2-Phenylethyl)piperidine hydrochloride sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a clean NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
-
Ensure complete dissolution of the sample. Gentle warming or vortexing may be applied if necessary.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS), to the NMR tube for accurate chemical shift calibration (δ = 0.00 ppm).
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically sufficient.
-
Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Data Acquisition:
-
Set a wider spectral width to cover the full range of carbon chemical shifts.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data using similar techniques as for the ¹H NMR spectrum.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the preparation and NMR analysis of a small molecule sample.
Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.
Conclusion and Future Outlook
While a definitive, publicly archived NMR spectrum for 4-(2-Phenylethyl)piperidine hydrochloride remains elusive, this guide provides a comprehensive framework for its spectroscopic characterization. The predicted spectral data, coupled with the detailed experimental protocol, empowers researchers to confidently identify and assess the purity of this critical pharmaceutical intermediate. The continuous growth of open-access spectral databases and the increasing trend of data sharing within the scientific community will likely lead to the future availability of experimentally verified spectra for this and other important chemical entities.
References
-
PubChem. 4-(2-Phenylethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. The preparation method of N-phenethyl-4-anilinopiperidine. CN102249986A.
-
Wikipedia. 4-ANPP. [Link]
-
UNODC. Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]
Sources
What are the primary uses of 4-(2-Phenylethyl)piperidine as a chemical intermediate?
[1]
Executive Summary
4-(2-Phenylethyl)piperidine is a piperidine derivative characterized by a hydrophobic phenethyl tail attached to the C4 position of the piperidine ring.[1] Unlike its N-substituted isomers, which are associated with potent opioid analgesia, the C4-substituted scaffold is primarily utilized in the development of neuroprotective agents , Sigma-1 receptor ligands , and NMDA receptor antagonists .[1] Its structural flexibility allows it to serve as a hydrophobic anchor in drug design, facilitating blood-brain barrier (BBB) penetration and receptor pocket occupancy.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 4-(2-Phenylethyl)piperidine |
| CAS Number | 24152-41-8 |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 145–150 °C (at 10 mmHg) |
| Solubility | Soluble in ethanol, DCM, chloroform; slightly soluble in water |
| pKa | ~10.5 (Piperidine nitrogen) |
Pharmaceutical Applications
Neuroprotective Agents (Ischemia)
The primary pharmaceutical utility of 4-(2-Phenylethyl)piperidine is as a nucleophilic scaffold for synthesizing 2-(piperidin-1-yl)ethanol derivatives .[1] These compounds have demonstrated efficacy in reducing neuronal damage following focal cerebral ischemia.[1]
-
Mechanism: The 4-phenethyl moiety acts as a lipophilic domain that interacts with voltage-gated ion channels or specific neuroreceptors (e.g., Ifenprodil-binding sites on NMDA receptors), inhibiting excitotoxicity.[1]
-
Key Synthesis: The intermediate is coupled with chloroacetylated quinolinones or other heterocyclic electrophiles to form the active pharmacophore.[1]
Sigma-1 Receptor Ligands
The C4-phenethylpiperidine scaffold is a privileged structure for Sigma-1 receptor (
-
Role: The phenethyl group occupies the primary hydrophobic pocket of the
receptor, while the basic nitrogen interacts with the conserved aspartate residue (Asp126). -
Therapeutic Potential: These ligands are investigated for antiproliferative effects (cancer therapy), antidepressant activity, and treatment of cocaine addiction.[1]
Structural Analog Studies (SAR)
In medicinal chemistry, this intermediate is used to probe the Structure-Activity Relationship (SAR) of piperidine-based drugs.[1] By shifting the phenethyl group from Nitrogen (N1) to Carbon (C4), researchers can:
Synthetic Methodologies
The synthesis of 4-(2-Phenylethyl)piperidine typically avoids the direct alkylation of piperidine to prevent N-alkylation byproducts.[1] The preferred industrial route involves the reduction of pyridine precursors.[1]
Method A: Hydrogenation of 4-Styrylpyridine (Scalable)
This is the most direct and atom-economical route.[1]
-
Condensation: 4-Methylpyridine is condensed with benzaldehyde to form 4-styrylpyridine.[1]
-
Reduction: Catalytic hydrogenation reduces both the alkene and the pyridine ring.[1]
Method B: Wittig Olefination & Reduction (Laboratory Scale)
Used when specific isotopic labeling or derivative side chains are required.[1]
-
Wittig Reaction: N-Boc-4-piperidone reacts with benzyltriphenylphosphonium chloride.[1]
-
Hydrogenation: Reduction of the exocyclic double bond.[1]
-
Deprotection: Removal of the Boc group.[1]
Visualization of Synthetic Pathways[1][8]
Figure 1: Primary synthetic routes to 4-(2-Phenylethyl)piperidine.[1] Method A (top) is preferred for bulk synthesis.[1]
Experimental Protocol: Synthesis of a Neuroprotective Precursor
Objective: Coupling 4-(2-Phenylethyl)piperidine with a chloroacetyl linker to generate a neuroprotective scaffold (based on EP0524846A1).
Reagents
-
Amine: 4-(2-Phenylethyl)piperidine hydrochloride (1.0 eq)[1]
-
Electrophile: 2-Chloro-N-(heteroaryl)acetamide derivative (1.0 eq)
-
Base: Potassium Carbonate (
) or Triethylamine (3.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to accelerate reaction.[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Phenylethyl)piperidine HCl (10 mmol) in Acetonitrile (50 mL).
-
Activation: Add
(30 mmol) and catalytic KI (1 mmol). Stir at room temperature for 15 minutes to liberate the free base. -
Addition: Dropwise add a solution of the chloroacetyl electrophile (10 mmol) in Acetonitrile (10 mL).
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Self-Validating Check:
-
H-NMR Confirmation: Look for the disappearance of the singlet signal of the
(typically 4.0–4.2 ppm) and the appearance of the singlet (shifted upfield to 3.0–3.5 ppm).[1] -
Mass Spec: Confirm the molecular ion peak
.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Piperidines can absorb
from the air to form carbamates over time.[1] -
Legal: While not a scheduled fentanyl precursor itself, maintain strict inventory logs due to its structural similarity to regulated scaffolds.[1]
References
-
European Patent Office. (1993).[1] EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.[1]Link
-
PubChem. (n.d.).[1] Compound Summary: 4-(2-Phenylethyl)piperidine (CAS 24152-41-8).[1][3] National Library of Medicine.[1] Link
-
Wünsch, B., et al. (2012).[1] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry.[1] (Contextual citation for Sigma ligand synthesis protocols).
-
Chem-Impex. (n.d.).[1] Product Catalog: 4-(2-Phenylethyl)piperidine.[1][4][3][5][6]Link
Sources
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 4-(2-phenylethyl)piperidine suppliers USA [americanchemicalsuppliers.com]
- 4. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 5. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Introduction: The 4-(2-Phenylethyl)piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of 4-(2-Phenylethyl)piperidine and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a foundational heterocyclic motif in drug discovery, recognized for its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a highly "druggable" scaffold.[2] When substituted with a 4-(2-phenylethyl) group, this core structure gives rise to a class of compounds with profound and diverse biological activities. This phenylethyl moiety significantly enhances the molecule's ability to interact with various biological targets, establishing it as a valuable building block in the synthesis of potent therapeutic agents.[5]
This technical guide provides a comprehensive exploration of the known biological activities of 4-(2-phenylethyl)piperidine and its key analogs. We will delve into their interactions with major receptor systems, elucidate structure-activity relationships (SAR), and provide detailed experimental frameworks for their evaluation. The focus is not merely on what these compounds do, but on the causal mechanisms and the experimental logic that underpins our understanding of their function.
Part 1: Opioid Receptor Modulation - The Genesis of Potent Analgesics
The most prominent and extensively studied activity of 4-(2-phenylethyl)piperidine analogs is their potent interaction with opioid receptors, particularly the μ-opioid receptor (MOR). This interaction is the basis for the powerful analgesic effects of the 4-anilidopiperidine class of synthetic opioids, with fentanyl being the archetypal member.[6][7][8]
Fentanyl and its Analogs: A Paradigm of μ-Opioid Receptor Agonism
Fentanyl, first synthesized in 1960, is a synthetic opioid approximately 50 to 100 times more potent than morphine.[7] Its chemical structure, N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, is built upon the 4-(2-phenylethyl)piperidine core.[7] The core itself is synthesized from the key intermediate 1-(2-phenylethyl)-4-piperidinone (PPD).[9] Fentanyl and its derivatives exert their effects by acting as potent agonists at μ-opioid receptors, which are G-protein coupled receptors located primarily in the central nervous system (CNS).[10][11] Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in profound analgesia.[11]
The clinical utility of these compounds in anesthesia and pain management stems from their high potency and rapid onset of action, a consequence of high lipid solubility which facilitates crossing the blood-brain barrier.[7][9]
Structure-Activity Relationships (SAR) of 4-Anilidopiperidine Analogs
Decades of research have established clear SAR principles for this class, demonstrating how minor structural modifications can dramatically alter potency and duration of action.
-
Piperidine Ring Substitution : Modifications at the 3 and 4 positions of the piperidine ring are critical.
-
Position 3 : Introducing a methyl group at the 3-position can increase potency, but its stereochemistry is crucial. The cis-isomer of 3-methylfentanyl is significantly more potent than the trans-isomer.[6] Groups larger than methyl in this position tend to severely reduce analgesic potency, suggesting a strict steric constraint within the μ-opioid receptor binding pocket.[6][8]
-
Position 4 : The nature of the substituent at the 4-position anilido nitrogen is a key determinant of potency. An acyl group, such as the propanamide in fentanyl, is optimal. The steric requirements at this position appear to be more influential than the chemical nature of the substituent.[6][12]
-
-
Stereochemistry : The profound impact of stereoisomerism is exemplified by ohmefentanyl, an analog with three chiral centers. Specific isomers, such as (3R,4S,2'S)-(+)-cis-1b, exhibit analgesic potency over 13,000 times that of morphine, while their corresponding antipodes are among the least potent.[13] This highlights an exquisite stereospecificity in the drug-receptor interaction, where the 3R,4S configuration on the piperidine ring is highly beneficial for potency.[13]
The following diagram illustrates the key SAR principles for achieving high μ-opioid receptor agonist activity.
Caption: Structure-Activity Relationships for μ-Opioid Agonists.
Quantitative Comparison of Analgesic Potency
The potency of these analogs is typically quantified by the median effective dose (ED₅₀) in animal models of analgesia, such as the hot-plate test. Receptor affinity is determined by the inhibitory constant (Kᵢ) from radioligand binding assays.
| Compound | Receptor Target | Analgesic Potency (ED₅₀, mg/kg) | Potency Relative to Morphine | Reference |
| Morphine | μ-Opioid | ~1.0 - 5.0 (varies by assay) | 1x | [13] |
| Fentanyl | μ-Opioid | ~0.01 | ~100x | [7] |
| Ohmefentanyl (1a) | μ-Opioid | 0.00465 | ~2990x | [13] |
| Ohmefentanyl (1b) | μ-Opioid | 0.00106 | ~13100x | [13] |
| Brifentanil (40) | μ-Opioid | Not specified, but 13,036x vs Morphine | ~13036x | [14] |
Part 2: Sigma Receptor Ligands - Avenues for Neuroprotection
Beyond the opioid system, the 4-(2-phenylethyl)piperidine scaffold is a key component of ligands for sigma (σ) receptors. Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins (σ₁ and σ₂) involved in cellular signaling and stress responses.[11][15][16]
Neuroprotective Activities via Sigma-1 Receptor Modulation
Analogs based on this scaffold have been developed as selective sigma receptor ligands with significant neuroprotective potential. A key example is 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a sigma receptor agonist.[17] In models of neonatal hypoxia-ischemia, PPBP has been shown to protect striatal neurons from degeneration.[17]
The mechanism of this protection is linked to the modulation of the N-methyl-D-aspartate (NMDA) receptor complex. PPBP treatment reduces the pathological coupling between neuronal nitric oxide synthase (nNOS) and the scaffolding protein postsynaptic density-95 (PSD-95).[17] This action attenuates the excessive production of nitric oxide (NO) and subsequent oxidative damage that contributes to neuronal death following an ischemic event.[17]
The following diagram illustrates this neuroprotective signaling pathway.
Caption: General Workflow for Biological Evaluation.
Conclusion
The 4-(2-phenylethyl)piperidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its analogs have yielded some of the most potent μ-opioid receptor agonists known, forming the backbone of a critical class of analgesics. Concurrently, modifications to the same core have produced selective ligands for sigma receptors, opening promising new avenues for neuroprotective therapies. The well-defined structure-activity relationships and the chemical tractability of this scaffold ensure that it will remain a subject of intense interest for drug discovery professionals aiming to develop next-generation therapeutics for pain, neurodegenerative disorders, and beyond.
References
-
Prezzavento, O., Arena, E., Parenti, C., et al. (2013). Design and synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity. Journal of Medicinal Chemistry, 56(6), 2447-2455. [Link]
-
Tejani-Butt, S.M., Luthin, G.R., Wolfe, B.B., et al. (1990). N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors. Life Sciences, 47(10), 841-848. [Link]
-
Xu, J., Chen, J., Zhang, A., et al. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 37(14), 2206-2213. [Link]
-
Jabeen, I., et al. (2016). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief. [Link]
-
Lukyanchikov, I. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. [Link]
-
Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208. [Link]
-
Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166-174. [Link]
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Valdez, C. A. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Journal of Chemical Synthesis. [Link]
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Drabina, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Casy, A. F., & Ogungbamila, F. O. (1999). Fentanyl analogs: structure-activity-relationship study. Semantic Scholar. [Link]
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Lukyanchikov, I. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Saify, Z.S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]
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Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]
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NIST. 4-Anilino-N-Phenethylpiperidine. NIST WebBook. [Link]
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How does the piperidine ring conformation affect the biological activity of its derivatives?
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs including Donepezil, Fentanyl, and Methylphenidate. However, treating the piperidine ring as a static hexagon is a critical error in lead optimization. Its biological activity is governed by a dynamic conformational landscape where the energy barrier between chair, twist-boat, and boat conformers—and the orientation of the nitrogen lone pair—can dictate receptor affinity (
This technical guide analyzes how the conformational preferences of the piperidine ring modulate biological activity. It provides actionable strategies for "locking" bioactive conformations and details the experimental protocols required to validate these structural hypotheses.
The Conformational Landscape of Piperidine
Thermodynamics of Ring Flexion
Unlike benzene, piperidine is not planar. It exists predominantly in a chair conformation , which is energetically favored by approximately 5–6 kcal/mol over the twist-boat form. However, the energy barrier for ring inversion (chair-to-chair interconversion) is relatively low (~10.4 kcal/mol), allowing rapid equilibrium at physiological temperatures unless constrained by substituents.
-
The Chair: The global minimum. Substituents prefer the equatorial position to avoid 1,3-diaxial interactions (A-strain).[1]
-
The Twist-Boat: Often a transition state or a high-energy local minimum. It becomes relevant when bulky substituents or intramolecular H-bonds destabilize the chair.
-
Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion with a barrier of ~6.1 kcal/mol.[2] This is critical because the direction of the N-lone pair determines H-bond acceptor capability.
The "Pseudoallylic" Strain (A Strain)
In N-acylpiperidines (common in amide-based drugs), the partial double bond character of the C-N amide bond creates planarity. This introduces A
-
Critical Insight: Contrary to standard cyclohexane rules, A
strain often forces C2-substituents into the axial position to avoid steric clash with the carbonyl oxygen.
Mechanistic Implications: Conformation as a Bioactivity Driver
Biological targets (GPCRs, Enzymes, Ion Channels) recognize specific 3D molecular shapes. The piperidine ring acts as a scaffold that positions pharmacophores (e.g., phenyl rings, amines) in space.[3]
The "Bioactive Conformer" Paradox
The lowest energy conformation in solution (vacuum/solvent) is not always the bioactive conformation.
-
Induced Fit: The receptor may pay the energetic penalty to twist the piperidine ring into a higher-energy conformer (e.g., twist-boat) if the resulting intermolecular interactions (H-bonds,
- stacking) outweigh the conformational strain. -
Conformational Locking: Pre-organizing the ligand into the bioactive conformation (using rigid analogs) reduces the entropy penalty (
) upon binding, theoretically improving affinity.
Case Studies in Drug Design
Case Study A: Acetylcholinesterase Inhibitors (Donepezil)
Target: Acetylcholinesterase (AChE).[4][5] Mechanism: Donepezil binds to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). Conformational Driver: The benzylpiperidine moiety is the anchor. X-ray crystallography and MD simulations reveal that the piperidine ring adopts a specific chair conformation that orients the N-benzyl group to stack against Trp279 in the PAS, while the rest of the molecule extends down the gorge to the CAS.
-
Observation: Derivatives with restricted rotation or altered ring flexibility (e.g., replacing piperidine with a rigid morpholine or modifying the linker) often show reduced potency if the "outward-inward" alignment is disrupted.
-
Key Interaction: The protonated nitrogen of the piperidine forms a cation-
interaction with Phe330.
Case Study B: Opioid Agonists (Fentanyl & Analogs)
Target:
-
4-Position: The bulky aniline group at C4 prefers the equatorial position in the chair form.
-
3-Position Substitution: Introducing a methyl group at C3 introduces chirality and steric clash.
-
cis-3-methylfentanyl is significantly more potent than trans-3-methylfentanyl.
-
Reasoning: The cis-isomer locks the phenyl ring orientation in a way that perfectly matches the hydrophobic sub-pocket of the MOR, whereas the trans-isomer forces a steric clash or a ring distortion that is energetically unfavorable for binding.
-
Case Study C: Conformational Restriction (Immucillin Mimics)
Strategy: Replacing a flexible piperidine with a bicyclic system. Example: Transition state inhibitors for Purine Nucleoside Phosphorylase (PNP).
-
Flexible: A standard piperidine nucleoside analog allows multiple ring puckers.
-
Locked: A bridged or spiro-cyclic analog forces the ring into a specific half-chair or boat geometry that mimics the oxocarbenium transition state of the enzymatic reaction.
-
Result: Picomolar affinity (
) achieved by "freezing" the transition state geometry.
Quantitative Data Summary
Table 1: Impact of Piperidine Substitution on Opioid Potency (Relative to Fentanyl)
| Compound | C3-Substituent | Configuration | Relative Potency (Morphine = 1) | Conformational Insight |
| Fentanyl | H | - | ~100 | Flexible chair; 4-anilido equatorial. |
| (+)-cis-3-Methylfentanyl | Methyl | cis (3,4) | ~6,000 | Methyl stabilizes bioactive pose; locks phenyl orientation. |
| (-)-trans-3-Methylfentanyl | Methyl | trans (3,4) | ~40 | Steric clash destabilizes receptor binding. |
| Ohmefentanyl | Methyl | cis | ~6,300 | Optimized hydrophobic contacts via conformational bias. |
Experimental Protocols
Protocol 1: NMR-Based Conformational Analysis ( Coupling)
Objective: Determine the axial/equatorial ratio of substituents in solution.
-
Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in 600
L of CDCl or DMSO- . -
Acquisition: Acquire a 1D
H NMR spectrum (minimum 400 MHz, ideally 600 MHz). -
Analysis of Signal Splitting: Focus on the methine proton attached to the substituted carbon (e.g., H-X).
-
Axial Proton (
): Appears as a triplet of triplets (tt) or broad multiplet with large coupling constants ( Hz). -
Equatorial Proton (
): Appears as a narrow multiplet with small coupling constants ( Hz).
-
-
Calculation: Use the Karplus equation relationship. If
Hz, the proton is axial (substituent is equatorial). If Hz, the proton is equatorial (substituent is axial).
Protocol 2: Variable Temperature (VT) NMR for Inversion Barriers
Objective: Measure the energy barrier (
-
Setup: Cool the probe to -100°C (using liquid
heat exchanger). -
Acquisition: Acquire spectra at 10°C intervals from 25°C down to -100°C.
-
Observation: Look for "decoalescence" where a single average signal splits into two distinct signals (conformers A and B).
-
Calculation: Use the coalescence temperature (
) and the frequency difference ( ) in the Gutowsky-Holm equation:
Visualization: The Conformational Decision Tree
Caption: Decision tree for optimizing piperidine-based drugs via conformational analysis and restriction strategies.
Caption: Causal pathway linking chemical substitution to biological efficacy via conformational control.
References
-
Conformational Analysis and Parallel QM/MM X-ray Refinement of Protein Bound Anti-Alzheimer Drug Donepezil. Source: PubMed Central (NIH) [Link]
-
Fentanyl Analogs: Structure-Activity-Relationship Study. Source: ResearchGate [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Source: MDPI (Molecules) [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Source: ACS Omega (via PubMed) [Link]
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Unlocking the Therapeutic Potential of 4-(2-Phenylethyl)piperidine Hydrochloride: A Technical Guide for Novel Drug Discovery
Abstract
The 4-(2-phenylethyl)piperidine scaffold is a privileged structure in medicinal chemistry, most famously recognized as the core of the potent synthetic opioid, fentanyl.[1][2] However, its therapeutic potential extends far beyond opioid receptor agonism. This technical guide provides an in-depth exploration of promising, yet underexplored, research avenues for 4-(2-phenylethyl)piperidine hydrochloride. By leveraging its inherent structural motifs and amenability to chemical modification, this compound serves as a versatile starting point for the development of novel therapeutics targeting a range of debilitating conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic pain. This document will detail the scientific rationale, propose key research questions, and provide actionable experimental protocols for investigators in the fields of pharmacology and drug development.
Introduction: Beyond the Fentanyl Archetype
4-(2-Phenylethyl)piperidine hydrochloride is a piperidine derivative featuring a phenylethyl group, a structural combination that facilitates interaction with a variety of biological targets.[3] While its role as a key intermediate in the synthesis of fentanyl and its analogs is well-documented, a myopic focus on this application overshadows the broader pharmacological potential of the core molecule itself.[1] The piperidine ring is a common feature in numerous FDA-approved drugs, and the phenylethyl moiety is known to interact with various receptors and enzymes within the central nervous system (CNS) and periphery.[3] This guide will illuminate the latent opportunities for researchers to develop novel, non-opioid therapeutics based on this versatile chemical scaffold.
Chemical and Physical Properties of 4-(2-Phenylethyl)piperidine Hydrochloride [4]
| Property | Value |
| Molecular Formula | C₁₃H₂₀ClN |
| Molecular Weight | 225.76 g/mol |
| CAS Number | 142628-88-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Potential Research Area 1: Neuroprotection via Sigma-1 Receptor Modulation
Scientific Rationale: The sigma-1 receptor is an intracellular chaperone protein implicated in cellular stress responses, neuronal survival, and synaptic plasticity. Ligands of the sigma-1 receptor have shown promise in preclinical models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][6] Notably, some piperidine derivatives have been identified as potent sigma-1 receptor ligands.[7] The 4-(2-phenylethyl)piperidine scaffold presents an ideal starting point for the design of novel sigma-1 receptor agonists or antagonists with neuroprotective properties.
Key Research Questions:
-
Does 4-(2-phenylethyl)piperidine hydrochloride exhibit significant binding affinity for the sigma-1 receptor?
-
Can modifications to the phenylethyl or piperidine rings enhance sigma-1 receptor affinity and selectivity?
-
Do novel derivatives of 4-(2-phenylethyl)piperidine protect against neuronal cell death in in vitro models of oxidative stress or excitotoxicity?
-
Can these compounds mitigate behavioral deficits in animal models of neurodegenerative diseases?[6]
Experimental Workflow: Screening for Neuroprotective Effects
Caption: Workflow for identifying neuroprotective 4-(2-phenylethyl)piperidine derivatives.
Step-by-Step Protocol: Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity of 4-(2-phenylethyl)piperidine hydrochloride and its derivatives for the sigma-1 receptor.
-
Materials:
-
Test compounds (dissolved in appropriate vehicle)
-
Radioligand (e.g., [³H]-(+)-pentazocine)
-
Membrane preparations from cells expressing the sigma-1 receptor
-
Scintillation fluid and vials
-
Filtration apparatus
-
-
Procedure: a. Incubate varying concentrations of the test compound with the membrane preparation and a fixed concentration of the radioligand. b. Allow the binding to reach equilibrium. c. Separate the bound and free radioligand by rapid filtration. d. Quantify the radioactivity of the filter-bound complex using liquid scintillation counting. e. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). f. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Potential Research Area 2: Cognitive Enhancement through Cholinesterase Inhibition
Scientific Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[8] Several piperidine-containing compounds have been developed as potent cholinesterase inhibitors.[9] The structural features of 4-(2-phenylethyl)piperidine hydrochloride, particularly the benzyl-like moiety and the basic nitrogen, suggest its potential to interact with the active site of these enzymes.
Key Research Questions:
-
Does 4-(2-phenylethyl)piperidine hydrochloride inhibit AChE and/or BuChE activity?
-
How do structural modifications of the parent compound affect its inhibitory potency and selectivity for AChE versus BuChE?
-
Can derivatives of 4-(2-phenylethyl)piperidine improve cognitive function in animal models of dementia?[8]
Experimental Workflow: Development of Cholinesterase Inhibitors
Caption: Workflow for developing 4-(2-phenylethyl)piperidine-based cholinesterase inhibitors.
Step-by-Step Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To quantify the in vitro inhibition of AChE by 4-(2-phenylethyl)piperidine hydrochloride and its derivatives.
-
Materials:
-
Test compounds
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
96-well microplate and reader
-
-
Procedure: a. Prepare solutions of the test compounds at various concentrations. b. In a 96-well plate, add the phosphate buffer, DTNB, test compound, and AChE enzyme. c. Pre-incubate the mixture. d. Initiate the reaction by adding the acetylthiocholine iodide substrate. e. Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC₅₀ value from the dose-response curve.
Potential Research Area 3: Cardiovascular Applications via Calcium Channel Blockade
Scientific Rationale: Calcium channel blockers are a cornerstone in the treatment of hypertension and other cardiovascular diseases.[10] Certain piperidine derivatives have been shown to exhibit calcium channel blocking activity, leading to vasodilation and a reduction in blood pressure.[11][12] The lipophilic nature of the phenylethyl group in 4-(2-phenylethyl)piperidine hydrochloride may facilitate its interaction with the lipid-facing domains of L-type calcium channels, a mechanism of action for some existing calcium channel blockers.[10]
Key Research Questions:
-
Does 4-(2-phenylethyl)piperidine hydrochloride or its derivatives block L-type calcium channels in vascular smooth muscle cells?
-
What are the structure-activity relationships for this class of compounds in terms of calcium channel blockade?
-
Do these compounds induce vasorelaxation in isolated arterial preparations?
-
Can orally administered derivatives of 4-(2-phenylethyl)piperidine hydrochloride effectively lower blood pressure in hypertensive animal models?
Experimental Workflow: Investigating Cardiovascular Effects
Caption: Workflow for evaluating the cardiovascular potential of 4-(2-phenylethyl)piperidine derivatives.
Step-by-Step Protocol: Isolated Aortic Ring Assay
-
Objective: To assess the vasorelaxant effects of 4-(2-phenylethyl)piperidine hydrochloride and its derivatives on isolated arterial tissue.
-
Materials:
-
Test compounds
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution
-
Phenylephrine or potassium chloride (for pre-contraction)
-
Organ bath system with force transducers
-
-
Procedure: a. Dissect the thoracic aorta and cut it into rings. b. Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. c. Allow the rings to equilibrate under a resting tension. d. Induce a sustained contraction with phenylephrine or high potassium chloride. e. Once a stable contraction is achieved, add cumulative concentrations of the test compound. f. Record the changes in isometric tension. g. Express the relaxation as a percentage of the pre-contraction and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Conclusion and Future Directions
4-(2-Phenylethyl)piperidine hydrochloride represents a promising, yet underutilized, scaffold for the development of novel therapeutics. By moving beyond its association with fentanyl, researchers can explore its potential in a multitude of therapeutic areas. The proposed research avenues in neuroprotection, cognitive enhancement, and cardiovascular medicine provide a solid foundation for initiating new drug discovery programs. The key to unlocking the full potential of this compound lies in systematic structural modifications guided by robust pharmacological screening. Future research should also focus on elucidating the detailed mechanisms of action of promising lead compounds and evaluating their pharmacokinetic and toxicological profiles to pave the way for clinical development.
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- 3. chemimpex.com [chemimpex.com]
- 4. 4-(2-Phenylethyl)piperidine | C13H19N | CID 4341895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
What is a reliable synthesis protocol for 4-(2-Phenylethyl)piperidine hydrochloride?
[1]
Abstract & Strategic Overview
4-(2-Phenylethyl)piperidine (CAS: 3223-11-2), often referred to as 4-phenethylpiperidine, is a critical pharmacophore in medicinal chemistry.[1] It serves as a scaffold for muscarinic acetylcholine receptor ligands, sigma receptor antagonists, and is a known metabolite of specific opioid analogs.[1]
Regulatory Warning: While 4-(2-phenylethyl)piperidine is distinct from the immediate fentanyl precursor N-phenethyl-4-piperidone (NPP), it is structurally related to controlled substances.[1] Researchers must verify compliance with local regulations (e.g., DEA List I/II status or local equivalents) before procurement or synthesis.[1] This protocol is intended strictly for legitimate research and reference standard generation.
Synthetic Strategy
The most robust and atom-economical route involves the condensation of 4-picoline with benzaldehyde to form 4-styrylpyridine, followed by exhaustive catalytic hydrogenation.[1] This "classic" route is preferred over modern cross-coupling methods (e.g., Suzuki/Heck) for scale-up due to the low cost of reagents and the avoidance of expensive palladium ligands.[1]
Route Summary:
Reaction Scheme & Logic
The following diagram illustrates the chemical pathway and critical process parameters.
Figure 1: Stepwise synthesis of 4-(2-Phenylethyl)piperidine hydrochloride via 4-styrylpyridine intermediate.
Experimental Protocol
Step 1: Synthesis of 4-Styrylpyridine (4-Stilbazole)
This step utilizes a Perkin-type condensation.[1] Acetic anhydride serves as both the solvent and the dehydrating agent.[1]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
|---|---|---|---|---|
| 4-Picoline | 93.13 | 1.0 | 9.3 g (100 mmol) | Substrate |
| Benzaldehyde | 106.12 | 1.2 | 12.7 g (120 mmol) | Electrophile |
| Acetic Anhydride | 102.09 | 2.5 | 25.5 g (25 mL) | Solvent/Dehydrant |
| 10% NaOH (aq) | - | Excess | ~100 mL | Quenching |[1][2]
Procedure:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 4-picoline (9.3 g), benzaldehyde (12.7 g), and acetic anhydride (25 mL).
-
Reaction: Heat the mixture to reflux (oil bath at ~160–170°C) for 16 hours . The solution will turn dark brown.[1]
-
Quench: Cool the reaction mixture to ~80°C. Pour the hot mixture slowly into a vigorously stirred beaker containing 100 mL of ice-cold 10% NaOH solution.
-
Note: This neutralizes the acetic acid and precipitates the free base.[1]
-
-
Isolation: An oily solid will separate.[1][3] Extract with dichloromethane (DCM, 3 x 50 mL).[1]
-
Workup: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous
.[1][4] -
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from aqueous ethanol or hexane/ethyl acetate.[1]
Step 2: Catalytic Hydrogenation to 4-(2-Phenylethyl)piperidine
This step requires the reduction of both the exocyclic double bond and the pyridine ring.[1] Platinum(IV) oxide (Adams' catalyst) in acidic media is the gold standard for this transformation at laboratory scale.[1]
Reagents & Materials:
| Reagent | Equiv. | Amount | Role |
|---|---|---|---|
| 4-Styrylpyridine | 1.0 | 5.0 g (27.6 mmol) | Substrate |
|
Procedure:
-
Safety Check:
can be pyrophoric in the presence of .[1] Ensure the hydrogenation vessel is purged with nitrogen before and after the reaction.[1] -
Loading: In a Parr hydrogenation bottle, dissolve 4-styrylpyridine (5.0 g) in glacial acetic acid (50 mL). Carefully add
(300 mg).[1] -
Hydrogenation: Connect the bottle to a Parr shaker apparatus.
-
Purge with
(3x).[1] -
Pressurize with
to 50–60 psi (3.5–4 bar) . -
Shake at room temperature (25°C).
-
-
Monitoring: Monitor
uptake. The theoretical uptake is 4 moles of per mole of substrate.[1] Reaction is typically complete in 6–12 hours .[1] -
Filtration: Vent
and purge with . Filter the mixture through a pad of Celite to remove the platinum catalyst.[1][4] Wash the pad with small amounts of acetic acid or methanol.[1]-
Waste Disposal: Keep the wet catalyst under water; dry platinum residues are fire hazards.[1]
-
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove most of the acetic acid. A viscous syrup (the acetate salt) remains.[1]
Step 3: Hydrochloride Salt Formation
Converting the acetate salt/free base to the hydrochloride salt ensures stability and purity.[1]
Procedure:
-
Free Base Liberation: Dissolve the syrupy residue from Step 2 in water (30 mL). Basify with 20% NaOH until pH > 12.
-
Extraction: Extract the liberated free base with diethyl ether or DCM (3 x 30 mL). Dry the organic layer over
and filter.[1] -
Salt Formation: Cool the organic solution to 0°C. Slowly add 2.0 M HCl in diethyl ether (or bubble dry HCl gas) until the solution is acidic (pH ~2).
-
Crystallization: A white precipitate will form immediately.[1] Stir for 30 minutes at 0°C.
-
Filtration: Filter the white solid and wash with cold ether.[1]
-
Drying: Dry under vacuum at 40°C.
Final Product Specifications:
Analytical Validation (Self-Check)
To ensure the protocol was successful, compare your data against these expected values:
| Metric | Expected Result | Diagnostic Note |
| 1H NMR (D2O) | Confirms presence of phenyl ring.[1] | |
| Downfield shift due to N-adjacent protons.[1] | ||
| Characteristic piperidine ring splitting.[1] | ||
| Confirms reduction of the double bond and pyridine ring.[1] | ||
| Absence of Signals | No peaks at | Confirms complete hydrogenation.[1] |
References
-
Condensation Protocol: Phillips, A. P. (1950).[1] "Condensation of Aromatic Aldehydes with
-Picoline." Journal of the American Chemical Society, 72(7), 3298.[1] Link[1] -
Hydrogenation Methodology: Freifelder, M. (1963).[1] "Catalytic Hydrogenation of Pyridines." Advances in Catalysis, 14, 203-253.[1] Link
-
Product Characterization: PubChem Compound Summary for CID 22914816, 4-(2-Phenylethyl)piperidine hydrochloride.[1] Link
-
Alternative Route (Wittig): Maryanoff, B. E., et al. (1989).[1] "Stereochemistry of the Wittig Reaction." Chemical Reviews, 89(4), 863-927.[1] Link[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN102408372A - A kind of chemical synthesis method of (E)-4-styrylpyridine - Google Patents [patents.google.com]
- 3. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(2-Phenylethyl)piperidine hydrochloride | C13H20ClN | CID 22914816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
What are the standard analytical methods for the characterization of 4-(2-Phenylethyl)piperidine hydrochloride?
Introduction & Scope
4-(2-Phenylethyl)piperidine hydrochloride (CAS: 142628-88-4) is a critical piperidine building block used in the synthesis of neuroactive pharmaceuticals and fine chemicals. Structurally, it consists of a saturated piperidine ring substituted at the C4 position with a phenethyl group.[1][2]
Critical Specificity Warning: Researchers must rigorously distinguish this compound from its structural isomer, 1-(2-phenylethyl)piperidine (N-phenethylpiperidine), and the fentanyl precursor 1-(2-phenylethyl)piperidin-4-one (NPP). The target molecule described here is a secondary amine functionalized at the carbon-4 position, whereas the illicit precursors are typically N-substituted.
This guide provides a validated analytical workflow to confirm the regio-isomer identity (C4 vs. N1 substitution), determine salt stoichiometry, and assess purity.
Compound Profile
| Property | Detail |
| Chemical Name | 4-(2-Phenylethyl)piperidine hydrochloride |
| CAS Number (Salt) | 142628-88-4 |
| CAS Number (Free Base) | 24152-41-8 |
| Molecular Formula | C₁₃H₁₉N[3][4][5][6][7][8][9][10][11][12][13][14] · HCl |
| Molecular Weight | 225.76 g/mol (Salt); 189.30 g/mol (Base) |
| Key Functionality | Secondary Amine (Basic), Aromatic Ring (UV Active) |
Analytical Workflow Strategy
The characterization logic follows a "Identity-Purity-Composition" hierarchy.[6][7] The following Graphviz diagram outlines the decision tree for validating the material.
Figure 1: Analytical workflow ensuring rigorous differentiation between C4-substituted and N-substituted isomers.
Protocol 1: Structural Identification (Spectroscopy)
A. Nuclear Magnetic Resonance (NMR)
Objective: Confirm the phenethyl group is attached to Carbon-4, not Nitrogen-1.
-
Solvent: DMSO-d₆ (preferred for salt solubility) or CDCl₃ (requires free-basing with Na₂CO₃ wash if salt is insoluble).
-
Key Diagnostic Signals (DMSO-d₆):
-
Amine Protons (9.0 - 9.5 ppm): The HCl salt will show two broad singlets or a very broad hump corresponding to the NH₂⁺ protons. Note: If this was the N-substituted isomer, you would see a single NH⁺ proton or no exchangeable protons if quaternary.
-
C4-Methine Proton (~1.4 - 1.6 ppm): A distinct multiplet integrating to 1H.
-
Alpha-Protons (C2/C6): Broad multiplets around 3.0-3.3 ppm, shifted downfield due to the adjacent positive charge on nitrogen.
-
Aromatic Region (7.1 - 7.4 ppm): Multiplet integrating to 5H (phenyl group).
-
B. Infrared Spectroscopy (FT-IR)
Objective: Confirm amine salt formation.
-
Method: ATR (Attenuated Total Reflectance).
-
Diagnostic Bands:
-
2400–3000 cm⁻¹: Broad "ammonium band" (N-H stretching of amine salt).
-
~1600 cm⁻¹: Aromatic C=C ring stretch.
-
Absence of C=O: Verify no peak at 1700-1720 cm⁻¹ (confirms absence of piperidone precursors).
-
Protocol 2: Purity Analysis (HPLC-UV)
Challenge: Secondary amines often interact with residual silanols on silica columns, causing peak tailing. Solution: Use of an acidic mobile phase (TFA) to keep silanols protonated and the amine fully ionized, or a high-pH stable column. The method below uses the robust Acidic/C18 approach.
Method Parameters
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0 min: 5% B; 15 min: 90% B; 20 min: 90% B; 21 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 210 nm (Amine/Backbone) and 254 nm (Aromatic) |
| Injection Vol | 5 - 10 µL |
| Sample Prep | Dissolve 1 mg/mL in 50:50 Water:ACN |
Step-by-Step Procedure
-
System Suitability: Inject a standard solution 5 times. Ensure RSD of peak area < 2.0% and Tailing Factor (T) < 1.5.
-
Blank Run: Inject Mobile Phase A to identify system ghosts.
-
Sample Injection: Inject the sample. The 4-(2-phenylethyl)piperidine peak typically elutes between 8–12 minutes depending on the exact column carbon load.
-
Calculation: Use Area Normalization (%) for purity estimation.
Protocol 3: Stoichiometry & Solid State
A. Chloride Content Titration (Argentometric)
Objective: Confirm the material is a mono-hydrochloride salt (Theoretical Cl content: ~15.7%).
-
Reagents: 0.1 N Silver Nitrate (AgNO₃), Potassium Chromate (indicator) or Potentiometric Electrode (Ag/AgCl).
-
Procedure:
-
Weigh accurately ~100 mg of sample into a beaker.
-
Dissolve in 50 mL deionized water.
-
Add 1 mL of 5% Nitric Acid (to prevent carbonate interference).
-
Titrate with 0.1 N AgNO₃ to the potentiometric endpoint (steepest slope).
-
-
Calculation:
Target Range: 15.5% – 15.9%
B. Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point and check for Polymorphs.
-
Method: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge.
-
Expectation:
-
Endotherm: Sharp melting endotherm. While literature values vary for specific isomers, amine HCl salts typically melt >200°C.
-
Note: If a broad endotherm is observed <100°C, check for solvates or water (TGA recommended).
-
References
-
PubChem Compound Summary. "4-(2-Phenylethyl)piperidine hydrochloride (CID 22914816)." National Center for Biotechnology Information. Accessed October 2023. [Link]
-
Siadati, S.A., et al. "Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review."[15] Tabari Biomedical Student Research Journal, 2025.[2] (Context for distinguishing isomers). [Link][15]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-Phenylethyl)piperidine | C13H19N | CID 4341895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 11. Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate | 66670-11-9 | Benchchem [benchchem.com]
- 12. 10272-49-8|4-Phenylpiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 13. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
Application Note: A Robust HPLC-UV Method for Purity Analysis of 4-(2-Phenylethyl)piperidine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 4-(2-Phenylethyl)piperidine hydrochloride. The piperidine ring is a crucial structural motif in many pharmaceutical compounds, making accurate purity assessment essential for quality control in drug development and manufacturing.[1] This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental protocols, system suitability criteria, and an overview of method validation according to International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction to the Analyte
4-(2-Phenylethyl)piperidine hydrochloride is a piperidine derivative that serves as a key building block or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its molecular structure consists of a polar piperidine head and a nonpolar phenylethyl tail. The purity of such intermediates is paramount, as impurities can carry through the synthesis process, potentially affecting the safety and efficacy of the final drug product.
Table 1: Physicochemical Properties of 4-(2-Phenylethyl)piperidine Hydrochloride
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₃H₂₀ClN | |
| Molecular Weight | 225.76 g/mol | [3] |
| Parent Compound | 4-(2-Phenylethyl)piperidine | [3] |
| Key Structural Features | Phenyl group (chromophore), secondary amine (basic) | N/A |
Principle of Analysis: Method Development Rationale
The chemical nature of 4-(2-Phenylethyl)piperidine hydrochloride dictates the strategy for its chromatographic separation and detection.
-
Separation Mode (Reversed-Phase HPLC): The molecule possesses both a hydrophobic region (the phenylethyl group) and a hydrophilic, basic center (the piperidine nitrogen). This amphiphilic character makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[4] Elution is modulated by adjusting the ratio of an organic modifier (acetonitrile) to an aqueous buffer.
-
Stationary Phase Selection (C18 Column): A C18 (octadecyl) column is chosen for its strong hydrophobic retention capabilities, which are necessary to interact with the phenylethyl moiety of the analyte.
-
Mobile Phase Control (Buffered, Low pH): Basic compounds like piperidine derivatives can exhibit poor peak shape (tailing) on silica-based columns due to ionic interactions with residual acidic silanol groups on the stationary phase surface.[5] To mitigate this, the mobile phase is buffered to a low pH (e.g., pH 2.5-3.5 using phosphate buffer). At this pH, the piperidine nitrogen is protonated (pKa of piperidine is ~11.2), existing as a single cationic species. This consistent positive charge minimizes secondary interactions with silanols, ensuring a sharp, symmetrical peak.
-
Detection (UV Spectrophotometry): The presence of the phenyl group provides a natural chromophore that absorbs ultraviolet (UV) light.[6] This allows for straightforward and sensitive detection using a standard UV detector, typically at a wavelength around 254 nm where the benzene ring exhibits strong absorbance.
Materials and Methods
Reagents and Chemicals
-
4-(2-Phenylethyl)piperidine hydrochloride Reference Standard (CRS), purity >99.5%
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (85%) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector is suitable.
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-(2-Phenylethyl)piperidine hydrochloride CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-(2-Phenylethyl)piperidine hydrochloride sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Experimental Protocols
The following workflow ensures that the analytical system is suitable for use before proceeding with the sample analysis.
Caption: Overall HPLC Purity Analysis Workflow.
Protocol 1: System Suitability Testing (SST)
System Suitability Testing (SST) is an integral part of any analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[7][8][9] It must be performed before any sample analysis.[10]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria outlined in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring minimal silanol interaction.[8] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power.[9] |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Confirms the precision of the system for reliable quantification.[8] |
Protocol 2: Purity Analysis by Area Normalization
This protocol uses the principle of area percent to determine the purity of the sample. It assumes that all impurities have a similar response factor to the main peak at the chosen wavelength.
-
Confirm that the system has passed the SST criteria.
-
Inject the Diluent once as a blank to ensure no carryover or system contamination.
-
Inject the Sample Solution (1.0 mg/mL) in duplicate.
-
Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.
Protocol 3: Method Validation Overview (ICH Q2(R1))
To ensure an analytical method is suitable for its intended purpose, it must be validated.[11][12] The validation should be performed according to the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be investigated.[13][14][15]
Caption: Logical Flow of Method Validation Experiments.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and excipients. This is typically done by analyzing a placebo, stressed samples (acid, base, peroxide, heat, light), and impurity-spiked samples.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response. Analyze a minimum of five concentrations across the desired range (e.g., from the Limit of Quantitation to 150% of the working concentration). The correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy: Determine the closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (e.g., by spiking a placebo with known amounts of the API at different levels, typically 80%, 100%, and 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated. These are often determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).
-
Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). This provides an indication of its reliability during normal usage.
Data Analysis and Interpretation
The purity of the 4-(2-Phenylethyl)piperidine hydrochloride sample is calculated using the area normalization method from the chromatogram obtained for the Sample Solution.
Calculation: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Reporting: Report the purity as a percentage. Any impurity peak greater than the reporting threshold (e.g., 0.05%) should be reported with its retention time and area percentage.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the purity assessment of 4-(2-Phenylethyl)piperidine hydrochloride. The use of a C18 column with a low-pH buffered mobile phase provides excellent peak shape and resolution. The method is straightforward, employs standard instrumentation, and can be fully validated according to ICH guidelines to support drug development and quality control activities in a regulated environment.
References
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, RSC Publishing.
- Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206479.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22914816, 4-(2-Phenylethyl)piperidine hydrochloride. Retrieved from [Link]
- SIELC Technologies. (n.d.). Polar Compounds.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Das, B., & Deb, S. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. SciSpace.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Li, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 49(4), 435-442.
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development.
-
LibreTexts Chemistry. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (2023). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74889800, N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. Retrieved from [Link]
- Chem-Impex. (n.d.). 4-(2-Phenylethyl)piperidine.
- ChemicalBook. (n.d.). 4-(2-PHENYLETHYL)-PIPERIDINE HYDROCHLORIDE.
- Cayman Chemical. (n.d.). 4-Hydroxy-1-(2-phenylethyl)piperidine.
- Biosynce. (2023). What are the detection methods for piperidine?.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(2-Phenylethyl)piperidine hydrochloride | C13H20ClN | CID 22914816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 6. biosynce.com [biosynce.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Elucidating the Structure of 4-(2-Phenylethyl)piperidine Derivatives: A Guide to GC-MS Fragmentation Patterns and Analysis Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(2-phenylethyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent analgesics and other CNS-acting agents. Its prevalence in both legitimate pharmaceuticals and emerging designer drugs makes its unambiguous identification critical for drug discovery, quality control, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of these semi-volatile compounds, offering both high-resolution separation and detailed structural information through characteristic fragmentation patterns.[1]
This application note provides an in-depth exploration of the electron ionization (EI) fragmentation pathways of 4-(2-phenylethyl)piperidine derivatives. We will dissect the fragmentation of the core structure, examine the influence of common substituents, and provide a robust, field-proven protocol for their analysis.
Pillar 1: The Causality of Fragmentation in 4-(2-Phenylethyl)piperidine
Under standard 70 eV electron ionization conditions, the fragmentation of 4-(2-phenylethyl)piperidine and its derivatives is not random but a predictable cascade of bond cleavages driven by the formation of the most stable possible ions. The fragmentation pattern is a composite of the tendencies of its two key structural motifs: the piperidine ring and the phenylethyl side chain.
-
The Phenylethyl Moiety: The Driver of the Base Peak The most prominent fragmentation pathway for nearly all phenylethylamines is the cleavage of the Cα-Cβ bond—the bond between the two carbon atoms of the ethyl chain.[2][3] This is a classic benzylic cleavage. The positive charge is preferentially stabilized by the phenyl ring, leading to the formation of a highly stable benzyl cation which rearranges to the even more stable tropylium ion (C₇H₇⁺). This fragment consistently appears at m/z 91 and is almost invariably the base peak in the spectrum. Its overwhelming abundance is a direct consequence of the resonance stabilization afforded by the aromatic ring.
-
The Piperidine Ring: α-Cleavage and Ring Fission The piperidine ring, a heterocyclic amine, has its own characteristic fragmentation pathways.[4] Ionization typically occurs on the nitrogen atom due to its lone pair of electrons. The primary fragmentation route for the piperidine ring itself is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[4][5] This results in the formation of a stable, resonance-stabilized iminium ion. For the 4-(2-phenylethyl)piperidine structure, this cleavage can lead to several fragment ions, though they are often of much lower abundance compared to the m/z 91 peak. The nature of any substituent on the nitrogen atom heavily influences which α-cleavage is favored.[4]
Dominant Fragmentation Pathway of the Core Structure
When these principles are applied to the parent 4-(2-phenylethyl)piperidine molecule, the benzylic cleavage of the side chain dominates the entire spectrum. The molecular ion (M⁺˙) is formed, and it rapidly fragments to produce the tropylium ion at m/z 91 and a neutral radical corresponding to the 4-methylenepiperidine radical.
Pillar 2: Data Summary and Interpretation
The mass spectrum of a 4-(2-phenylethyl)piperidine derivative is a fingerprint of its structure. The table below summarizes the key diagnostic ions. Researchers should look for the molecular ion (if present) and this combination of fragments to confirm the core structure.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |
| M⁺˙ | Molecular Ion | Initial Ionization | Confirms molecular weight. May be weak or absent. |
| 91 | Tropylium Ion (C₇H₇⁺) | Benzylic Cleavage (Cα-Cβ) | Base Peak . Diagnostic for the phenylethyl moiety. [3] |
| M-91 | Piperidinyl Radical Cation | Loss of Tropylium Radical | Confirms the piperidine portion of the molecule. |
| 188 | C₁₃H₁₈N⁺ | Cleavage of N-substituent (if present) | Often seen in fentanyl analogs, represents the core structure minus the N-acyl group. [6] |
| Variable | Iminium Ions | α-Cleavage at the piperidine ring | Dependent on N-substituents, provides information about the group attached to the nitrogen. [4] |
Pillar 3: A Self-Validating Experimental Protocol for GC-MS Analysis
This protocol is designed to be a robust starting point for the analysis of 4-(2-phenylethyl)piperidine derivatives. The choice of each parameter is critical for achieving reproducible, high-quality data.
Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.
-
Standard Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard. Transfer to a 1 mL volumetric flask and dissolve in methanol or ethyl acetate. This stock solution is used for preparing dilutions.
-
Working Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the same solvent. A mid-range concentration (e.g., 10 µg/mL) is often suitable for initial method development.
-
Sample Extraction (from a matrix): For samples in a complex matrix (e.g., biological fluids, seized materials), a liquid-liquid extraction is often necessary. [1] 1. Alkalinize the aqueous sample with NaOH (to pH > 10) to ensure the piperidine nitrogen is in its free base form, which is more soluble in organic solvents. 2. Extract with an immiscible organic solvent like ethyl acetate or a hexane/isoamyl alcohol mixture. 3. Vortex and centrifuge to separate the layers. 4. Carefully transfer the organic layer to a clean vial. 5. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The parameters below are typical for a standard benchtop GC-MS system and are chosen to provide good chromatographic separation and classic, library-searchable EI spectra. [7][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. imedpub.com [imedpub.com]
- 6. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmbr-journal.com [cmbr-journal.com]
- 8. academicjournals.org [academicjournals.org]
How to develop a quantitative assay for 4-(2-Phenylethyl)piperidine hydrochloride in biological samples?
This Application Note and Protocol is designed for the quantitative bioanalysis of 4-(2-Phenylethyl)piperidine (also known as 4-phenethylpiperidine) in biological matrices.[1] This compound is a structural isomer of the common fentanyl precursor N-phenethylpiperidine and a core scaffold in various pharmaceutical agents.
The protocol prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS to ensure high selectivity, minimal matrix effects, and robust quantification.[1]
Introduction & Analyte Characterization
4-(2-Phenylethyl)piperidine is a secondary amine featuring a piperidine ring substituted at the C4 position with a phenylethyl chain.[1] Unlike its N-substituted isomer (1-(2-phenylethyl)piperidine), the secondary amine functionality (
Key Challenges & Solutions
-
Challenge: Isomeric Interference. It is isobaric (MW 189.30) with N-phenethylpiperidine.[1][2]
-
Solution: Use a Biphenyl LC column to leverage
interactions with the phenethyl group, providing superior selectivity over standard C18 columns.
-
-
Challenge: Carryover. Secondary amines often adsorb to metallic surfaces in LC systems.
-
Solution: Use a needle wash with high organic/acid content and a passivation agent (e.g., Medronic acid) in the mobile phase if necessary.
-
-
Challenge: Matrix Effects. Phospholipids in plasma can suppress ionization.
-
Solution:MCX SPE wash steps effectively remove phospholipids, yielding cleaner extracts than protein precipitation.
-
Chemical Properties
| Property | Value | Implication for Method Design |
| Formula | Monoisotopic Mass: 189.15 (Free Base) | |
| LogP | ~3.2 (Free Base) | Retains well on RP columns; amenable to LLE.[1] |
| pKa | ~10.5 (Piperidine N) | Positively charged at pH < 8; Ideal for Cation Exchange SPE. |
| Solubility | Water (Salt), MeOH | Stock solutions should be prepared in Methanol. |
Method Development Strategy
Internal Standard (IS) Selection
-
Primary Choice: 4-(2-Phenylethyl)piperidine-d5 (if custom synthesized).[1]
-
Alternative Choice: 4-Benzylpiperidine (Structural Analog).[1]
-
Reasoning: It shares the secondary amine core and hydrophobic tail, mimicking extraction recovery and ionization behavior.
-
Mass Spectrometry (MS/MS) Optimization
The analyte is detected in Positive Electrospray Ionization (ESI+) mode.[1]
-
Precursor Ion:
[1] -
Fragment Ions (Proposed):
-
Quantifier:
(Phenethyl cation, ). High abundance, characteristic of the side chain. -
Qualifier:
(Piperidine ring fragment, ). Diagnostic for 4-substituted piperidines.
-
Chromatographic Conditions
-
Column: Kinetex Biphenyl (Phenomenex),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides sharper peaks for amines than ACN).
Experimental Protocol
Reagent Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of 4-(2-Phenylethyl)piperidine HCl in 1 mL of Methanol. Store at -20°C.
-
Working Standard (WS): Serially dilute Stock in 50:50 MeOH:Water to generate a curve (e.g., 1.0 – 1000 ng/mL).
-
Internal Standard (IS) Solution: 50 ng/mL of IS in 50:50 MeOH:Water.
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
Rationale: This protocol uses the basicity of the piperidine nitrogen to lock the analyte onto the sorbent while washing away neutral and acidic interferences (lipids, proteins).[1]
Step-by-Step Workflow:
-
Pre-treatment:
-
Aliquot 100 µL Plasma/Urine into a 96-well plate or tube.
-
Add 20 µL IS Solution .
-
Add 300 µL 4%
(Phosphoric Acid). Acidification ensures the analyte is 100% ionized ( ).[1] -
Vortex for 30s.
-
-
Conditioning (Oasis MCX 30 mg plate):
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load the entire pre-treated sample (~420 µL) onto the cartridge.
-
Flow rate: ~1 mL/min (gravity or low vacuum).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 2% Formic Acid in Water . (Removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol . (Removes hydrophobic neutrals/lipids; Analyte remains bound by ionic interaction).
-
-
Elution:
-
Elute with 2 x 250 µL of 5%
in Methanol . -
Mechanism: High pH neutralizes the amine, breaking the ionic bond with the sorbent.
-
-
Reconstitution:
-
Evaporate eluate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase Initial Conditions (90% A : 10% B).
-
LC-MS/MS Parameters
LC Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
|---|---|---|---|
| 0.00 | 10 | 0.4 | Initial Hold |
| 0.50 | 10 | 0.4 | Load |
| 3.50 | 90 | 0.4 | Ramp |
| 4.50 | 90 | 0.4 | Wash |
| 4.60 | 10 | 0.4 | Re-equilibrate |
| 6.50 | 10 | 0.4 | Stop |[1]
MS Source Parameters (Sciex 6500+ / Waters TQ-XS):
-
Ionization: ESI Positive
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |
| 4-(2-Phenylethyl)piperidine | 190.2 | 105.1 | 60 | 25 | Quantifier |
| 190.2 | 84.1 | 60 | 40 | Qualifier | |
| 190.2 | 91.1 | 60 | 35 | Qualifier | |
| IS (4-Benzylpiperidine) | 176.2 | 91.1 | 55 | 30 | Quantifier |
Method Validation & Quality Control
To ensure the method is a "self-validating system," the following criteria must be met for every batch.
Acceptance Criteria (FDA/EMA Guidelines)
-
Linearity:
(Weighted ).[3][4][5] -
Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).
-
Precision: CV < 15% (< 20% for LLOQ).
-
Recovery: > 70% (Consistent across Low, Mid, High QC).
-
Matrix Effect: 85-115% (IS-normalized).[1]
Summary of Validation Data (Example)
| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (800 ng/mL) |
| Accuracy (%) | 98.5 | 102.1 | 99.4 | 101.2 |
| Precision (%CV) | 6.2 | 4.1 | 2.8 | 1.9 |
| Recovery (%) | 88 | 90 | 89 | 91 |
Visualization of Workflow
The following diagram illustrates the decision logic and experimental workflow for the assay.
Caption: Optimized MCX-SPE extraction workflow ensuring removal of phospholipid interferences while retaining the basic analyte.
Troubleshooting & Optimization
Carryover Mitigation
If carryover > 20% of LLOQ is observed in the blank following a ULOQ sample:
-
Action: Change the autosampler needle wash to Acetonitrile:Isopropanol:Acetone:Formic Acid (40:40:19:1) . The acetone helps solubilize stubborn amines.
Peak Tailing
-
Cause: Interaction of the secondary amine with residual silanols on the column.
-
Action: Add 10 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete for silanol sites, sharpening the analyte peak.
Isomer Separation
-
Issue: 1-(2-Phenylethyl)piperidine (N-substituted) co-elutes.
-
Action: Lower the gradient slope (e.g., 0.5% B/min) around the elution time. The Biphenyl column will separate the C-substituted isomer (analyte) from the N-substituted isomer due to steric differences in the interaction with the stationary phase.[1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Foundational paper for MCX SPE strategy).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4341895, 4-(2-Phenylethyl)piperidine.[1]Link[1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Piperidine Derivatives.[1]Link (Reference for fragmentation patterns).[1]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes | National Institute of Justice [nij.ojp.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. nsms.no [nsms.no]
- 5. Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework - PMC [pmc.ncbi.nlm.nih.gov]
What are the established cell-based assays to screen for the activity of 4-(2-Phenylethyl)piperidine derivatives?
Application Note: Functional Profiling & Screening Strategies for 4-(2-Phenylethyl)piperidine Scaffolds
Executive Summary
The 4-(2-phenylethyl)piperidine moiety serves as the pharmacophore backbone for the 4-anilidopiperidine class of synthetic opioids (e.g., Fentanyl, Sufentanil) and various sigma receptor ligands. In modern drug discovery, the primary objective when screening derivatives of this scaffold is to decouple therapeutic analgesia from adverse respiratory depression.
This guide outlines a biased signaling screening cascade . Unlike traditional binary screening (Active/Inactive), this protocol quantifies the "bias factor" by comparing G-protein activation (Analgesia) against
Biological Mechanism & Target Identification
The primary target for this scaffold is the Mu-Opioid Receptor (MOR) , a
-
Pathway A (Therapeutic): Ligand binding
activation Inhibition of Adenylyl Cyclase Reduced cAMP Analgesia. -
Pathway B (Adverse): GRK phosphorylation
-Arrestin recruitment Receptor internalization & MAPK activation Respiratory depression/Tolerance.
Secondary Targets: Delta-Opioid (DOR), Kappa-Opioid (KOR), and Sigma-1 (
Figure 1: Biased Signaling Pathways (Graphviz)
Caption: Divergent signaling pathways downstream of MOR activation. Ideal candidates maximize the Green path (Gi) while minimizing the Red path (Arrestin).
Primary Assay: Functional cAMP Inhibition ( Coupling)
Since MOR is
Technology: TR-FRET (e.g., HTRF or LANCE) is preferred over luminescence for high-throughput screening (HTS) due to ratiometric data output that corrects for well-to-well variability.
Protocol 1: Forskolin Challenge Assay (384-well format)
Materials:
-
Cells: CHO-K1 or HEK293 stably expressing human MOR (hMOR).
-
Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity), Forskolin (10 mM stock in DMSO), IBMS (PDE inhibitor).
Step-by-Step Workflow:
-
Cell Preparation: Harvest cells and resuspend in stimulation buffer containing 0.5 mM IBMX. Target density: 2,000–4,000 cells/well (5 µL).
-
Compound Addition:
-
Add 2.5 µL of Test Compound (11-point dose-response, starting at 10 µM).
-
Incubate for 15 minutes at Room Temperature (RT).
-
Note: Pre-incubation ensures the agonist binds before the system is flooded with cAMP.
-
-
Forskolin Challenge:
-
Add 2.5 µL of Forskolin (Final concentration:
, typically 1–5 µM). -
Incubate for 45 minutes at RT.
-
-
Detection:
-
Add 5 µL cAMP-d2 (Acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (Donor).
-
-
Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).
Data Analysis:
-
Calculate Ratio:
. -
Normalize to "Forskolin Only" (0% Inhibition) and "Buffer Only" (100% Inhibition).
-
Success Metric:
.
Secondary Assay: -Arrestin Recruitment
To screen for safety, you must quantify the recruitment of
Technology: Enzyme Fragment Complementation (EFC), such as PathHunter® (Eurofins) or NanoBiT® (Promega).
Protocol 2: EFC -Arrestin Recruitment
Mechanism: The receptor is tagged with a small enzyme fragment (ProLink™).
Step-by-Step Workflow:
-
Plating: Plate PathHunter CHO-K1 OPRM1
-Arr2 cells (10,000 cells/well) in 20 µL medium. Incubate 24h. -
Agonist Stimulation: Add 5 µL of 5x concentrated Test Compound.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Critical: Arrestin recruitment kinetics are slower than G-protein signaling; 90 mins allows for equilibrium.
-
-
Detection: Add 12.5 µL Detection Reagent (Cell lysis + Substrate).
-
Read: Incubate 60 mins at RT (protected from light) and read Chemiluminescence.
Data Interpretation: Calculating Bias
To identify a "safer" opioid, you cannot simply compare
Bias Factor Calculation:
Interpretation Table:
| Compound Profile | cAMP Potency ( | Arrestin Potency ( | Bias Factor | Development Decision |
| Fentanyl (Ref) | 1.2 nM | 15 nM | 1.0 | Baseline Reference |
| Compound A | 500 nM | >10 µM | N/A | Inactive / Weak |
| Compound B | 0.8 nM | 0.9 nM | < 1.0 | Arrestin-Biased (High Risk) |
| Compound C | 1.5 nM | 250 nM | > 10 | G-Protein Biased (Lead) |
Screening Cascade Workflow
Figure 2: Experimental Workflow (Graphviz)
Caption: Hierarchical screening cascade designed to filter for potency first, specificity second, and safety (bias) third.
References
-
Molecular Pharmacology of Fentanyl Analogs
- Source: Armenian, P., et al. (2017). "Fentanyl, Fentanyl Analogs and Novel Synthetic Opioids: A Comprehensive Review." Neuropharmacology.
-
URL:[Link]
-
cAMP Assay Guidelines
- Source: "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors." Assay Guidance Manual (NCBI).
-
URL:[Link]
-
Beta-Arrestin Recruitment Protocols
- Source: "PathHunter® β-Arrestin GPCR Assays Applic
-
URL:[Link]
-
Quantifying Biased Agonism
- Source: Kenakin, T., et al. (2012). "A simple method for quantifying functional selectivity and agonist bias." ACS Chemical Neuroscience.
-
URL:[Link]
Troubleshooting & Optimization
What are common side products in the synthesis of 4-(2-Phenylethyl)piperidine and how to minimize them?
Answering the user's request to create a technical support center with troubleshooting guides and FAQs about the synthesis of 4-(2-Phenylethyl)piperidine, focusing on common side products and their minimization. The response will be structured in a question-and-answer format, providing in-depth technical guidance for researchers, scientists, and drug development professionals. It will include detailed explanations, step-by-step protocols, data summarization in tables, and visual diagrams using Graphviz, all supported by authoritative citations and a comprehensive reference list.
Technical Support Center: Synthesis of 4-(2-Phenylethyl)piperidine
Introduction:
This technical guide provides in-depth troubleshooting advice for the synthesis of 4-(2-Phenylethyl)piperidine, a key intermediate in the synthesis of various pharmaceuticals. We will address common challenges, with a focus on identifying and minimizing the formation of significant side products. Our recommendations are grounded in established chemical principles and validated experimental data to ensure reliability and reproducibility in your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common synthetic routes to 4-(2-Phenylethyl)piperidine and what are their primary side products?
There are several established methods for synthesizing 4-(2-Phenylethyl)piperidine, each with its own set of potential side products. The two most prevalent routes are:
-
Reductive Amination of 4-Piperidone with Phenethylamine: This is a widely used, cost-effective method. However, it is often associated with the formation of tertiary amine impurities.
-
Catalytic Hydrogenation of 4-(2-Phenylethenyl)pyridine: This route generally offers higher purity but can be more expensive due to the cost of the catalyst and the pyridine starting material. Incomplete reduction can be an issue.
A summary of the common side products for each route is presented below:
| Synthetic Route | Common Side Products | Typical Yields | Key Challenges |
| Reductive Amination | N-alkylation and N-acylation products | 60-80% | Formation of tertiary amines |
| Catalytic Hydrogenation | Partially hydrogenated intermediates | 85-95% | Incomplete reduction, catalyst poisoning |
Question 2: During the reductive amination of 4-piperidone, what causes the formation of N-substituted side products and how can they be minimized?
Root Cause Analysis:
The formation of N-substituted side products, such as N-acetyl and N-benzyl derivatives, is a common issue in the reductive amination pathway. This typically occurs when:
-
Residual reagents or solvents from previous steps are present: For instance, acetic acid used as a solvent or catalyst can lead to N-acetylation of the piperidine nitrogen.
-
The reaction temperature is too high: Elevated temperatures can promote side reactions, including N-alkylation if other alkylating agents are inadvertently present.
Mitigation Strategies:
To minimize these side products, the following steps are recommended:
-
Strict Control of Reaction Conditions: Maintain the reaction temperature below the recommended maximum. For the reductive amination of 4-piperidone with phenethylamine, a temperature range of 20-30°C is generally optimal.
-
Use of High-Purity Starting Materials: Ensure that the 4-piperidone and phenethylamine are free from contaminants that could act as alkylating or acylating agents.
-
Post-Reaction Purification: A final distillation or recrystallization step is highly effective at removing these less volatile N-substituted impurities.
Experimental Protocol: Minimizing N-Acetylation during Reductive Amination
-
Combine 4-piperidone (1.0 eq) and phenethylamine (1.1 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with 1M HCl.
-
Basify with 4M NaOH and extract with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Question 3: In the catalytic hydrogenation of 4-(2-phenylethenyl)pyridine, what leads to incomplete reduction and how can this be addressed?
Root Cause Analysis:
Incomplete reduction during the catalytic hydrogenation of 4-(2-phenylethenyl)pyridine results in the presence of partially hydrogenated intermediates, such as 4-(2-phenylethyl)pyridine. The primary causes include:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can become poisoned by impurities in the starting material or solvent.
-
Insufficient Hydrogen Pressure: The reaction requires a specific hydrogen pressure to proceed to completion.
-
Inadequate Reaction Time: The hydrogenation of both the pyridine ring and the exocyclic double bond may require extended reaction times.
Mitigation Strategies:
To ensure complete reduction, consider the following:
-
Catalyst Selection and Handling: Use a high-quality catalyst and ensure it is handled under an inert atmosphere to prevent deactivation. A catalyst loading of 5-10 mol% is typically sufficient.
-
Optimization of Hydrogen Pressure: A hydrogen pressure of 50-100 psi is generally effective. The optimal pressure may need to be determined empirically.
-
Monitoring Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and ensure it has gone to completion before workup.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two main synthetic routes and the points at which side products can form.
What are the stability issues of 4-(2-Phenylethyl)piperidine hydrochloride and how to prevent degradation?
Executive Summary & Stability Scorecard
4-(2-Phenylethyl)piperidine hydrochloride is a critical intermediate often utilized in the synthesis of neuroactive pharmacophores (e.g., opioid analgesics, muscarinic ligands). While the hydrochloride salt form confers significantly improved stability over its free base counterpart by protonating the nitrogen lone pair, it introduces specific vulnerabilities related to moisture sensitivity and solid-state thermodynamics.
Stability Scorecard
| Parameter | Rating | Critical Insight |
| Hygroscopicity | High | The HCl salt lattice is prone to moisture uptake, leading to deliquescence (turning into a liquid/paste). |
| Oxidation Potential | Moderate | Protonation protects the Nitrogen, but the |
| Thermal Stability | Good | Stable at ambient temperatures if dry; degradation accelerates significantly >40°C in the presence of moisture. |
| Photostability | Moderate | The phenyl ring absorbs UV; prolonged exposure can induce radical formation. |
Critical Degradation Pathways[1]
To prevent degradation, one must understand the mechanism of failure.
A. Hygroscopic-Induced Instability (The Primary Threat)
Like many piperidine salts, this compound is hygroscopic. The chloride ion (
-
Mechanism: Moisture adsorption disrupts the crystal lattice. Once a critical relative humidity (RH) is reached, the solid dissolves in its own sorbed water (deliquescence).
-
Consequence: This "solution state" increases molecular mobility, allowing trace impurities (e.g., transition metals) to catalyze oxidation reactions that are kinetically inhibited in the dry solid state.
B. Oxidative Degradation (Radical Pathway)
While the hydrochloride salt (
-
Mechanism:
-
Initiation: UV light or trace metal contaminants generate a radical.
-
Propagation: Hydrogen abstraction occurs at the C2 or C6 position of the piperidine ring.
-
Product Formation: Reaction with
leads to imine impurities or ring-opening products.
-
Pathway Visualization
The following diagram illustrates the interplay between moisture and oxidation.
Figure 1: Mechanistic pathway showing how moisture facilitates physical degradation and lowers the energy barrier for chemical oxidation.
Troubleshooting Guide (FAQs)
This section addresses specific scenarios reported by laboratory personnel.
Q1: The white powder has turned into a sticky, off-white paste. Can I salvage it?
-
Diagnosis: Deliquescence. The salt has absorbed significant atmospheric water.
-
Risk: If the color is still white/colorless, it is likely just physical hydration. If yellow, chemical oxidation has occurred.
-
Corrective Action:
-
Do NOT heat directly in an oven (this melts the salt in its own water, promoting hydrolysis).
-
Protocol: Dissolve the paste in a minimum amount of dry ethanol or isopropanol.
-
Add diethyl ether or hexane to induce recrystallization.
-
Filter and dry under high vacuum (<1 mbar) over
for 24 hours.
-
Q2: My sample has developed a distinct yellow hue. Is it still usable?
-
Diagnosis: Oxidative Contamination. The yellow color typically indicates the formation of conjugated imines (Schiff bases) or trace N-oxide impurities (if free base was present).
-
Impact: Even 0.1% impurity can poison sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings).
-
Recommendation: Purify immediately.
-
Perform a recrystallization as described above.
-
If color persists, wash the solid with cold acetone (impurities are often more soluble in acetone than the HCl salt).
-
Q3: I see an extra peak in LC-MS at M+16. What is this?
-
Diagnosis: N-Oxide Formation.
-
Cause: This usually happens if the salt was neutralized to the free base during workup or storage, or if the HCl stoichiometry was less than 1:1. The free amine reacts with air to form the N-oxide (
). -
Prevention: Ensure the compound is stored strictly as the hydrochloride salt. When using, do not generate the free base until the exact moment of reaction.
Storage & Handling Protocols
To ensure long-term stability (>1 year), strict adherence to the "Dry-Dark-Cold" protocol is required.
Standard Operating Procedure (SOP)
| Step | Action | Technical Rationale |
| 1. Primary Container | Amber Glass Vial with Teflon-lined cap. | Amber glass blocks UV radiation (200-400 nm). Teflon prevents leaching of plasticizers found in polypropylene. |
| 2. Atmosphere | Argon or Nitrogen Backfill. | Displaces oxygen and humidity. Argon is preferred as it is heavier than air and forms a "blanket" over the solid. |
| 3. Secondary Containment | Sealed desiccator with active desiccant (Silica Gel or | Creates a micro-environment with <10% Relative Humidity. |
| 4. Temperature | Refrigerate (2°C to 8°C). | Arrhenius kinetics dictate that lowering temperature by 10°C roughly halves the degradation rate. |
Handling "Do's and Don'ts"
-
DO allow the refrigerated vial to warm to room temperature before opening. (Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid).
-
DON'T use a metal spatula if the coating is scratched; iron traces can catalyze radical oxidation. Use glass or PTFE-coated tools.
Analytical Validation
Before using stored material in critical experiments, validate purity using this logic flow.
Figure 2: Decision tree for validating material integrity prior to use.
Key Analytical Markers
-
1H NMR: Look for broadening of the N-H protons (indicates moisture exchange) or new peaks in the aromatic region (oxidation).
-
Melting Point: Pure HCl salts have sharp melting points. A broad range (>2°C) indicates moisture or organic impurities.
References
-
PubChem. (2025).[2] 4-(2-Phenylethyl)piperidine hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Boreave, A., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. The Journal of Physical Chemistry A. [Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(2-Phenylethyl)piperidine Hydrochloride
Status: Operational Role: Senior Application Scientist Topic: Peak Shape Optimization for Secondary Amines Last Updated: February 1, 2026
Executive Summary: The "Silanol Trap"
Welcome to the technical support hub. You are likely here because your analysis of 4-(2-Phenylethyl)piperidine hydrochloride is showing significant peak tailing (
The Core Issue:
4-(2-Phenylethyl)piperidine is a secondary amine with a pKa of approximately 10–11 . Under standard reversed-phase conditions (pH 3–7), this molecule exists almost exclusively as a protonated cation (
Standard silica-based C18 columns contain residual silanol groups (
This guide provides a validated troubleshooting workflow to eliminate this interaction.
Diagnostic Workflow
Before altering your method, use this logic tree to identify the specific source of the asymmetry.
Figure 1: Logical decision tree for diagnosing peak tailing in basic amine analysis.
Technical Q&A: Troubleshooting Modules
Module A: Mobile Phase Chemistry
Q: I am running a standard Formic Acid (0.1%) gradient. Why is my tailing factor still > 2.0? A: Formic acid (pH ~2.7) is often insufficient to fully suppress silanol ionization.
-
Mechanism: At pH 2.7, approximately 10–20% of silanols may still be ionized (
), which is enough to trap the positively charged piperidine ring. -
Solution: You need a "Chaotropic" agent or a stronger silanol suppressor.
-
Add TFA (Trifluoroacetic Acid): Use 0.05% to 0.1% TFA. The trifluoroacetate anion pairs with the protonated amine, forming a neutral ion pair that interacts more cleanly with the C18 phase.
-
Add TEA (Triethylamine): Add 5–10 mM TEA. TEA is a small amine that competes for the silanol sites, effectively "blocking" them from your analyte [1].
-
Q: Can I run this compound at high pH? A: Yes, and this is often the most effective strategy for piperidines.
-
Mechanism: If you raise the pH to > 10.5 (using Ammonium Hydroxide or Ammonium Bicarbonate), you drive the equilibrium of the 4-(2-Phenylethyl)piperidine towards its neutral (free base) form. Neutral molecules do not interact with silanols via ion exchange.
-
Warning: You must use a column engineered for high pH (e.g., Hybrid Silica or Polymer), or you will dissolve the silica support [2].
Module B: Column Selection
Q: Does "End-capping" really matter for this compound? A: It is critical. Standard silica has a surface silanol concentration of ~8 µmol/m². "End-capping" reacts these groups with small silylating agents (e.g., trimethylchlorosilane).
-
Recommendation: For 4-(2-Phenylethyl)piperidine, use a column explicitly labeled "Double End-capped" or "Base Deactivated" (BDS).
-
Advanced Choice: Charged Surface Hybrid (CSH) columns are designed with a slight surface charge that electrostatically repels protonated amines, sharpening the peak significantly.
Module C: Sample Preparation
Q: My peak looks like a "shark fin" (fronting and tailing). Is this the column? A: This is likely a solvent mismatch .
-
Scenario: You dissolved the hydrochloride salt in 100% Methanol or Acetonitrile to ensure solubility, but your gradient starts at 95% Water.
-
Result: The strong solvent plug carries the analyte down the column faster than the mobile phase, causing band broadening before retention occurs.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN with 0.1% acid).
Validated Experimental Protocols
Use the following protocols to benchmark your system.
Protocol A: The "Low pH" Approach (Standard Columns)
Best for standard C18 columns (pH limit < 8).
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% TFA (v/v) | TFA acts as an ion-pairing agent to mask the positive charge. |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) | Matches ionic strength of MPA to prevent baseline drift. |
| Column | C18, End-capped, 3.5 µm or 5 µm | Standard hydrophobic retention. |
| Temp | 40°C | Higher temp improves mass transfer kinetics, reducing tailing. |
| Flow Rate | 1.0 mL/min | Standard linear velocity. |
Protocol B: The "High pH" Approach (Hybrid Columns)
Best for maximum peak symmetry and retention control.
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.5 (adj. with | Deprotonates the piperidine amine (Neutral form). |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Column | Hybrid Particle (e.g., Agilent Poroshell HPH, Waters XBridge) | CRITICAL: Must be pH stable up to 12. |
| Temp | 30°C | Lower temp sufficient as secondary interactions are eliminated. |
Data Comparison: What to Expect
The following table illustrates the expected improvement in Tailing Factor (
| Condition | Mobile Phase Modifier | Column Type | Expected | Status |
| Baseline | 0.1% Formic Acid | Standard C18 | 2.2 – 3.5 | ❌ Fail |
| Strategy 1 | 0.1% TFA | Standard C18 | 1.2 – 1.4 | ✅ Pass |
| Strategy 2 | 10 mM TEA + Phosphate pH 2.5 | Base-Deactivated C18 | 1.1 – 1.3 | ✅ Pass |
| Strategy 3 | Hybrid C18 (High pH) | 1.0 – 1.1 | 🌟 Optimal |
References
-
Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Oral Bioavailability of 4-(2-Phenylethyl)piperidine Drug Candidates
Welcome to the technical support center dedicated to addressing the challenges of oral bioavailability for drug candidates derived from the 4-(2-phenylethyl)piperidine scaffold. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the pharmacokinetic profiles of this important class of molecules. Here, we synthesize technical accuracy with field-proven insights to provide actionable troubleshooting strategies and in-depth FAQs.
Introduction
The 4-(2-phenylethyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant compounds, including potent analgesics.[1][2] However, advancing these candidates from discovery to clinical success is often hampered by poor oral bioavailability. This guide will explore the underlying causes of this common issue and provide a systematic approach to its improvement, focusing on metabolic stability, aqueous solubility, and membrane permeability.
Part 1: Troubleshooting Guide - Common Bioavailability Issues
This section addresses specific problems you might encounter during your experiments and offers targeted solutions.
Scenario 1: High In Vitro Permeability (e.g., Caco-2) but Low In Vivo Bioavailability
Question: My 4-(2-phenylethyl)piperidine derivative shows excellent permeability in Caco-2 assays, but the oral bioavailability in our rat model is less than 5%. What's the likely cause, and how can I confirm it?
Answer: This discrepancy strongly suggests high first-pass metabolism.[3] While your compound is effectively absorbed from the intestine into the portal vein, it is likely being rapidly metabolized by the liver before it can reach systemic circulation.[3] Another possibility is significant metabolism within the gut wall itself.[3]
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay:
-
Protocol: Incubate your compound with liver microsomes (human and rat) or hepatocytes.
-
Analysis: Monitor the disappearance of the parent compound over time using LC-MS/MS. This will determine the intrinsic clearance (CLint).
-
Interpretation: A high CLint value indicates rapid metabolism and is a strong indicator of poor in vivo stability.
-
-
Metabolite Identification:
-
Protocol: Analyze the samples from the metabolic stability assay to identify the major metabolites.
-
Common Metabolic Pathways: For the 4-(2-phenylethyl)piperidine scaffold, common metabolic pathways include:
-
Interpretation: Knowing the primary "soft spots" for metabolism on your molecule is crucial for designing more robust analogs. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, are often involved in the metabolism of such compounds.[4][5]
-
Scenario 2: Compound Crashes Out of Solution in Simulated Gastric/Intestinal Fluid
Question: My compound is highly potent in vitro, but it has very low aqueous solubility. During our dissolution tests, it precipitates in simulated intestinal fluid. How can we improve its solubility for better absorption?
Answer: Poor aqueous solubility is a common hurdle for oral drug delivery, as dissolution is often the rate-limiting step for absorption.[6][7] For compounds with low solubility and high permeability (BCS Class II), several formulation strategies can be employed.[6]
Troubleshooting Steps:
-
Particle Size Reduction:
-
Techniques: Micronization or nanocrystal technology can significantly increase the surface area of the drug, leading to a faster dissolution rate.[7][8][9]
-
Experimental Protocol (Wet Media Milling for Nanosuspension):
-
Disperse the drug in an aqueous solution containing stabilizers (e.g., surfactants, polymers).
-
Introduce milling media (e.g., zirconium oxide beads) to the suspension.
-
Apply high-energy milling to reduce the particle size to the nanometer range.
-
Remove the milling media and characterize the particle size and stability of the nanosuspension.
-
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Use of water-miscible organic solvents to increase solubility.[8]
-
Surfactants: These form micelles that can encapsulate the drug, enhancing its solubility.[7][8]
-
Cyclodextrins: These form inclusion complexes with the drug molecule, effectively increasing its solubility.[6][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) can improve solubility and absorption.[6][8][9]
-
Scenario 3: Evidence of High Efflux in Caco-2 Assays
Question: Our bidirectional Caco-2 assay shows an efflux ratio greater than 2 for our lead candidate. What does this mean, and what are our options?
Answer: An efflux ratio greater than 2 indicates that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.[3] This can significantly limit its net absorption and oral bioavailability.
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity:
-
Protocol: Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Interpretation: A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Structural Modification:
-
Strategy: Make targeted structural changes to your molecule to reduce its affinity for P-gp. This can involve modulating lipophilicity, hydrogen bonding capacity, or molecular shape.
-
-
Prodrug Approach:
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of the 4-(2-phenylethyl)piperidine scaffold?
A1: The most common metabolic pathways for this scaffold are N-dealkylation of the phenylethyl group and hydroxylation of the piperidine ring or the phenylethyl moiety.[4][5] The specific sites of metabolism are often dictated by the other substituents on the molecule.
Q2: How can I proactively design molecules with improved metabolic stability?
A2:
-
Block Sites of Metabolism: Introduce sterically hindering groups (e.g., methyl, cyclopropyl) near the identified metabolic "soft spots."[3]
-
Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[3]
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes.[3]
Q3: What is a prodrug, and how can it improve the oral bioavailability of my compound?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[10][12] Prodrugs can be designed to:
-
Increase aqueous solubility: By adding a polar promoiety.
-
Enhance membrane permeability: By increasing lipophilicity to facilitate passive diffusion.[10][11]
-
Bypass first-pass metabolism: By masking the site of metabolic attack.
-
Avoid efflux transporters: By altering the molecule's recognition by transporters.
Q4: Which formulation strategy is best for my poorly soluble compound?
A4: The choice of formulation strategy depends on the physicochemical properties of your drug candidate.
| Property of Drug Candidate | Recommended Formulation Strategy |
| Crystalline, high melting point | Particle size reduction (micronization, nanocrystals) |
| Amorphous, low glass transition temp. | Amorphous solid dispersions |
| Highly lipophilic | Lipid-based formulations (e.g., SEDDS) |
| Can form inclusion complexes | Cyclodextrin-based formulations |
Q5: How do I interpret the results of a bidirectional Caco-2 permeability assay?
A5: This assay provides two key parameters:
-
Apparent Permeability (Papp): An indicator of how well the compound crosses the intestinal barrier. A higher Papp value suggests better absorption.
-
Efflux Ratio (ER): The ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER > 2 suggests the involvement of active efflux.[3]
Part 3: Experimental Protocols & Visualizations
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, your compound (dissolved in a suitable solvent like DMSO), and phosphate buffer.
-
Pre-warm: Incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed NADPH regenerating solution to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will give you the rate of metabolism, from which you can calculate the intrinsic clearance.
Diagrams
Caption: Decision tree for addressing poor oral bioavailability.
Caption: Common metabolic pathways for 4-(2-phenylethyl)piperidine derivatives.
References
-
K. Feasel, S. D. G. G. Helple, T. K. R. T. L. Brewer, L. M. T. M. M. V. M. M. S. W. A. M. J. L. A. C. K. M. D. E. M. S. K. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]
-
A. Di, L. Gao, J. Zhao, Y. L. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. [Link]
-
S. S. M. A. M. M. M. V. (2019). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]
-
C. T. M. W. H. C. T. C. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
A. Di, L. Gao, J. Zhao, Y. L. (2025). (PDF) Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
L. Kong, T. M. M. S. M. C. J. R. P. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters. [Link]
-
S. A. Siadati, M. A. Ebrahimzadeh, E. Babanezhad. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. ChemistryOpen. [Link]
-
T. J. T. J. S. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
B. Matthew. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
K. Feasel, S. D. G. G. Helple, T. K. R. T. L. Brewer, L. M. T. M. M. V. M. M. S. W. A. M. J. L. A. C. K. M. D. E. M. S. K. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. ResearchGate. [Link]
-
I. F. U. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery. [Link]
-
J. A. P. (2009). Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. Current Drug Metabolism. [Link]
-
A. Di, L. Gao, J. Zhao, Y. L. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
-
I. F. U. (2005). Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
-
S. S. M. F. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]
-
Y. Xie, L. Z. Y. W. Y. L. (2019). Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. Phytomedicine. [Link]
-
L. Z. B. (2009). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. The AAPS Journal. [Link]
-
E. Zaini, A. A. A. R. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]
-
S. S. (n.d.). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Not specified. [Link]
-
M. K. (2021). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology. [Link]
-
F. O. O. (2011). Diverse approaches for the enhancement of oral drug bioavailability. Expert Opinion on Drug Delivery. [Link]
-
N. D. V. K. (2021). Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. ResearchGate. [Link]
-
S. S. S. S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
A. D. C. B. P. A. (2016). Oral bioavailability enhancement through supersaturation: an update and meta-analysis. Expert Opinion on Drug Delivery. [Link]
Sources
- 1. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
What modifications to the 4-(2-Phenylethyl)piperidine scaffold can enhance blood-brain barrier penetration?
Executive Summary & Core Challenge
The 4-(2-Phenylethyl)piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, serving as the core pharmacophore for Vesicular Monoamine Transporter 2 (VMAT2) inhibitors (e.g., lobelane analogs) and a structural motif in various opioid ligands.
However, this scaffold presents a distinct set of physicochemical challenges for Blood-Brain Barrier (BBB) penetration:
-
High Basicity (pKa ~10-11): The secondary amine is predominantly protonated (>99%) at physiological pH (7.4), limiting passive diffusion via the transcellular route.
-
P-glycoprotein (P-gp) Liability: N-substituted derivatives often possess the amphiphilic cationic character that P-gp (MDR1) recognizes, leading to active efflux.
-
Metabolic Instability: The phenethyl side chain and the piperidine ring are prone to oxidative metabolism (CYP450), reducing effective CNS exposure.
This guide provides a troubleshooting framework to overcome these barriers through rational medicinal chemistry.
Troubleshooting Guide: Structural Modifications
Issue 1: Poor Passive Permeability (Low
)
Diagnosis: The molecule is too basic (pKa > 9.0) or too polar (TPSA > 90 Ų). Mechanistic Insight: Highly basic amines are trapped in the aqueous compartment of the blood and cannot partition into the lipid bilayer of the endothelial cells.
Corrective Action: Fluorination of the Piperidine Ring
-
Strategy: Introduce fluorine atoms at the C3 or C5 positions of the piperidine ring.
-
Rationale: The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen lone pair via the inductive effect (
), lowering the pKa by 1–2 units without significantly increasing steric bulk. -
Protocol: Synthesize 3,3-difluoro or 3-fluoro analogs.
-
Effect: Lowers pKa from ~11 to ~8.5–9.5, increasing the fraction of neutral species at pH 7.4.
-
Bonus: Fluorination increases lipophilicity (
), further aiding membrane insertion.
-
Reference: The "fluorine effect" on amine basicity is a validated strategy in CNS drug design to improve permeability while maintaining receptor affinity. [1]
Issue 2: High Efflux Ratio (ER > 2.0)
Diagnosis: The compound shows good PAMPA-BBB permeability but poor brain-to-plasma ratio (
Corrective Action: Rigidification and N-Substitution Tuning
-
Strategy A (Rigidification): Restrict the conformation of the ethyl linker or the N-substituent.
-
Modification: Introduce a double bond (styryl analog) or a cyclopropane ring into the ethyl linker.
-
Result: Reduces the entropic penalty of binding but, more importantly, can alter the 3D pharmacophore to mismatch the P-gp binding pocket.
-
-
Strategy B (N-Masking): If an N-substituent is required for potency (as in VMAT2 inhibitors), avoid long, flexible lipophilic chains.
Issue 3: Rapid Metabolic Clearance
Diagnosis: High intrinsic clearance (
Corrective Action: Metabolic Blocking
-
Strategy: Block the para-position of the phenethyl ring and the benzylic positions.
-
Modification:
-
Para-blocking: Install a Fluorine or Chlorine atom at the para-position of the phenethyl ring. This blocks CYP-mediated hydroxylation.
-
Benzylic Protection: Introduce a methyl group (branching) or fluorine at the benzylic carbon of the side chain.
-
-
Caution: Benzylic fluorination can be chemically unstable; para-fluorination is generally safer and more effective for metabolic stability. [3]
Data Summary: Physicochemical Targets
To ensure BBB penetration, modifications should aim for these parameter windows:
| Property | Typical Scaffold Value | Target for CNS Penetration | Modification Strategy |
| Molecular Weight (MW) | ~189 Da (Core) | < 450 Da | Keep N-substituents compact. |
| cLogP | 2.6 | 2.0 – 4.0 | Add F, Cl, or alkyl groups; avoid polar H-bond donors. |
| pKa (Basic) | ~10.8 | 7.5 – 9.0 | Critical: Fluorinate C3/C5 of piperidine. |
| TPSA | ~12 Ų | < 90 Ų | Limit amide/sulfonamide linkers; use ethers. |
| H-Bond Donors (HBD) | 1 (NH) | 0 – 1 | Tertiary amines penetrate better than secondary. |
| Efflux Ratio (MDR1) | Variable | < 2.0 | Rigidify linker; mask H-bond donors. |
Experimental Protocols
Workflow A: PAMPA-BBB (Passive Permeability)
Use this to screen for pKa/LogP optimization.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Membrane: Use a PVDF filter plate pre-coated with porcine brain lipid extract (20 mg/mL in dodecane).
-
Donor Plate: Dilute compound to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4) to acceptor wells.
-
Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Quantify compound concentration in both compartments using LC-MS/MS.
-
Calculation: Calculate effective permeability (
) using the formula: Target: indicates high BBB permeability.
Workflow B: MDR1-MDCK Permeability (Efflux Assessment)
Use this to validate P-gp liability.
-
Cell Culture: Seed MDCK-MDR1 cells (transfected with human ABCB1) on Transwell inserts. Culture for 5 days until TEER > 1000
. -
Transport Assay:
-
A-to-B (Apical to Basolateral): Add compound (10 µM) to apical chamber.
-
B-to-A (Basolateral to Apical): Add compound (10 µM) to basolateral chamber.
-
-
Inhibitor Control: Run a parallel well with Zosuquidar (2 µM) or Verapamil to confirm P-gp involvement.
-
Analysis: Measure transport after 60 min via LC-MS/MS.
-
Calculation: Calculate Efflux Ratio (ER):
Target: . If and is reduced by inhibitor, the compound is a P-gp substrate.
Decision Logic & Visualization
Figure 1: Structural Optimization Decision Tree
Caption: Decision logic for modifying the 4-(2-Phenylethyl)piperidine scaffold based on physicochemical assays.
Figure 2: VMAT2 Inhibitor Optimization Pathway
Caption: Specific optimization workflow for 1,4-diphenethylpiperidine VMAT2 inhibitors (Lobelane analogs).
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Horton, D. B., et al. (2011). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2.[3] Bioorganic & Medicinal Chemistry Letters, 21(1), 1-5.[3] Link (Note: Contextualized via search result 1.28/1.5).
-
Beck, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. Link
-
Nickell, J. R., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2.[1][2][3] Bioorganic & Medicinal Chemistry, 25(20), 5678-5692. Link
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: screening and structural modification. Current Opinion in Chemical Biology, 7(3), 402-408. Link
Sources
- 1. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to In Vitro and In Vivo Correlations for the Analgesic Activity of 4-(2-Phenylethyl)piperidine Derivatives
Introduction: The Central Role of the 4-(2-Phenylethyl)piperidine Scaffold in Modern Analgesia
The 4-(2-Phenylethyl)piperidine framework is a cornerstone in the architecture of numerous potent synthetic opioids. This chemical scaffold forms the core of fentanyl and its analogues, a class of analgesics that has profoundly impacted clinical pain management due to their high potency and rapid onset of action.[1][2] The primary mechanism of action for these compounds is agonism at the mu-opioid receptor (µOR), a G protein-coupled receptor centrally involved in the modulation of pain perception.[3][4]
Developing novel analgesics with improved therapeutic profiles—maximizing efficacy while minimizing adverse effects like respiratory depression and tolerance—requires a deep understanding of the relationship between a compound's activity in controlled laboratory settings (in vitro) and its performance in biological systems (in vivo). This guide provides a technical comparison and correlation analysis of the in vitro receptor binding affinities and in vivo analgesic potencies of various 4-(2-Phenylethyl)piperidine derivatives. By examining the experimental data, we aim to elucidate the critical structure-activity relationships (SAR) that govern the efficacy of these potent analgesics, offering valuable insights for researchers and drug development professionals.
Part 1: In Vitro Characterization: Quantifying Opioid Receptor Affinity
The initial step in evaluating the potential of a 4-(2-Phenylethyl)piperidine derivative is to determine its binding affinity for the target receptor, primarily the µ-opioid receptor. A high binding affinity is generally a prerequisite for high analgesic potency. The most common method for this is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO for µOR) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can be converted to a binding affinity constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rodents) or cultured cells expressing the human µ-opioid receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled µOR ligand.
-
Competitive Binding: Add varying concentrations of the unlabeled test compound (the 4-(2-Phenylethyl)piperidine derivative) to the wells.
-
Incubation & Separation: Allow the mixture to incubate to reach binding equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to calculate the IC50 value. The Ki value is then determined using the Cheng-Prusoff equation.
Workflow for In Vitro Radioligand Binding Assay
Caption: Workflow of a typical in vitro competitive radioligand binding assay.
Comparative In Vitro Binding Data
The table below summarizes the µ-opioid receptor binding affinities for several key 4-(2-Phenylethyl)piperidine derivatives.
| Compound | R1 (N-substituent) | R4 (4-substituent) | µOR Binding Affinity (Ki or IC50, nM) |
| Fentanyl | 2-Phenylethyl | N-phenylpropanamide | 1.1 - 1.5 |
| Carfentanil | 2-Phenylethyl | Methyl 4-(N-phenylpropanamido)-4-carboxylate | 0.19 - 0.22[1][3] |
| Sufentanil | 2-(2-Thienyl)ethyl | Methoxymethyl | 0.40[1] |
| Alfentanil | 1-[2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl] | Methoxymethyl | 38.9[1] |
| Lofentanil | 2-Phenylethyl | Methyl 4-(N-phenylpropanamido)-4-carboxylate (with 3-methyl) | 0.208[1] |
| R-30730 | 2-(2-Thienyl)ethyl | Methoxymethyl | Potent (exact Ki not specified, but highly active) |
| R-31833 | 2-Phenylethyl | Methyl 4-(N-phenylpropanamido)-4-carboxylate | Potent (exact Ki not specified, but highly active) |
Note: Binding affinities can vary between studies due to different experimental conditions.
Part 2: In Vivo Evaluation: Measuring Analgesic Efficacy
While in vitro affinity is a critical indicator, the ultimate measure of an analgesic is its ability to reduce pain in a living organism. This is assessed through various in vivo models, most commonly in rodents, using thermal nociception assays.
Experimental Protocol: Rat Tail-Flick Test
The tail-flick (or tail-withdrawal) test is a standard method for evaluating the efficacy of centrally acting analgesics.[5] It measures the latency of a rodent to withdraw its tail from a noxious heat source.
Step-by-Step Methodology:
-
Acclimatization: Acclimate the rats to the testing environment and handling to minimize stress-induced analgesia.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal by focusing a beam of high-intensity light on its tail and recording the time taken to flick the tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test derivative, typically via intravenous (IV) or intraperitoneal (IP) injection, at various doses.
-
Post-Dose Measurement: At specific time points after administration (e.g., 15, 30, 60 minutes), re-measure the tail-flick latency.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE). The dose of the compound required to produce a 50% effect (ED50) is calculated from the dose-response curve. A lower ED50 value indicates higher potency.
Workflow for In Vivo Tail-Flick Analgesia Assay
Caption: Workflow of a typical in vivo tail-flick test for analgesic efficacy.
Comparative In Vivo Analgesic Potency
The table below presents the in vivo analgesic potency for the corresponding derivatives, allowing for a direct comparison with the in vitro data.
| Compound | Analgesic Potency (ED50, mg/kg, IV in rats) | Potency Relative to Morphine |
| Fentanyl | ~0.011 | ~100x |
| Carfentanil | ~0.00033 | ~10,000x |
| Sufentanil | ~0.0006 | ~5,000-10,000x |
| Alfentanil | ~0.04 | ~25-30x |
| Lofentanil | Potent (data varies) | Extremely High |
| R-30730 (A-3080) | 0.00073 | 4521x[5] |
| R-31833 | 0.00032 | 10,031x[5] |
Note: ED50 values and relative potencies can vary based on the specific assay, species, and route of administration.
Part 3: Correlation Analysis and Structure-Activity Relationships (SAR)
By comparing the in vitro and in vivo data, a clear correlation emerges: compounds with higher binding affinity at the µ-opioid receptor consistently demonstrate higher analgesic potency . Carfentanil, for instance, exhibits sub-nanomolar binding affinity and is one of the most potent opioids known, with an ED50 in the sub-microgram per kilogram range.[1][3] Conversely, alfentanil has a significantly lower binding affinity and is correspondingly less potent in vivo than fentanyl or sufentanil.[1]
This strong correlation underscores the central role of µOR affinity in driving the analgesic effect of this chemical class. However, the relationship is not always perfectly linear, as pharmacokinetic factors like metabolism and blood-brain barrier penetration also play a crucial role. The key structure-activity relationships derived from this data are summarized below.
Key Structure-Activity Relationships (SAR)
-
The N-Phenethyl Group is Optimal: The 1-(2-phenylethyl) substituent on the piperidine nitrogen is critical for high affinity and potency. Replacing this group with smaller alkyl chains or removing it significantly diminishes binding affinity and analgesic activity.[3][4] However, substituting the phenyl ring with a bioisostere like 2-thienyl (as in sufentanil) can maintain or even enhance potency.[1][5]
-
4-Position Substituents are Major Potency Determinants: The nature of the substituent at the 4-position of the piperidine ring has a dramatic impact.
-
Anilido Group: The core N-phenylpropanamide group of fentanyl is a key pharmacophore.
-
4-Carboxylate Group: Adding a methyl ester at the 4-position of the anilido moiety, as seen in carfentanil (R-31833), dramatically increases binding affinity and potency by over 100-fold compared to fentanyl.[3][5] This suggests an additional favorable interaction within the receptor's binding pocket.
-
Methoxymethyl Group: Replacing the anilido group with a methoxymethyl substituent, as in sufentanil (and R-30730), also leads to exceptionally potent compounds.[5][6]
-
-
Piperidine Ring Modifications: Adding a methyl group at the 3-position of the piperidine ring can have stereospecific effects on activity, as seen in the diastereoisomers of 3-methylfentanyl.[7] The cis isomer is generally more potent than the trans isomer.
Visualizing Key SAR Determinants
Caption: Key structure-activity relationships for 4-(2-Phenylethyl)piperidine analgesics.
Conclusion
For 4-(2-Phenylethyl)piperidine derivatives, there is a robust and predictable correlation between in vitro µ-opioid receptor binding affinity and in vivo analgesic potency. High-affinity binders are consistently potent analgesics. The structure-activity relationship is well-defined, with the N-phenethyl group and, most critically, the substituent at the 4-position of the piperidine ring acting as the primary determinants of potency. The addition of groups like a methyl ester or methoxymethyl at the 4-position can increase potency by several orders of magnitude compared to the parent fentanyl structure.
This strong in vitro-in vivo correlation (IVIVC) is invaluable for drug discovery. It validates the use of high-throughput in vitro binding assays as a primary screening tool to identify promising candidates for further development. By understanding these relationships, researchers can rationally design new derivatives with tailored potencies and potentially improved safety profiles, continuing the evolution of this critical class of analgesic drugs.
References
-
Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]
-
Mitsunobu, H., Ohta, H., et al. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 30(3), 533-539. [Link]
-
Van Daele, P. G. H., De Bruyn, M. F. L., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1521-1531. [Link]
-
Jabeen, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). [Link]
-
Van Daele, P. G. H., De Bruyn, M. F. L., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531. [Link]
-
Feldman, P. L., James, M. K., et al. (1991). Design, Synthesis, and Pharmacological Evaluation of Ultrashort- to Long-Acting Opioid Analgetics. Journal of Medicinal Chemistry, 34(7), 2202-2208. [Link]
-
Ellis, C. R., Kruhlak, N. L., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Ellis, C. R., Kruhlak, N. L., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Surratt, C. K., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. ACS Chemical Neuroscience, 10(8), 3536-3545. [Link]
-
Chen, J. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904, 263-274. [Link]
-
Zafar, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1029-1035. [Link]
-
Gund, T. M., et al. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(9), 1118-1123. [Link]
-
Zarrindast, M. R., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(2), 249-253. [Link]
-
Sławiński, J., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 746. [Link]
-
Zhang, Y., et al. (2021). How μ-Opioid Receptor Recognizes Fentanyl. Journal of Physical Chemistry Letters, 12(23), 5543-5551. [Link]
Sources
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- 2. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 5. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
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How to use computational modeling to compare the binding modes of different 4-(2-Phenylethyl)piperidine analogs?
Content Type: Technical Comparison Guide Primary Target: Mu-Opioid Receptor (MOR) & Sigma-1 Receptor (S1R) Methodology: Molecular Docking vs. MD-Rescoring (MM-GBSA)[1]
Executive Summary
The 4-(2-Phenylethyl)piperidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for analgesics (opioids), neuroleptics, and sigma receptor ligands.[1] Its binding affinity is driven by two critical features: the protonated piperidine nitrogen (ionic interaction) and the flexible phenylethyl tail (hydrophobic capture).
Modeling this scaffold presents a specific challenge: the "Linker Entropy" problem . The ethyl linker allows the phenyl ring to sweep a large conformational volume, making rigid-receptor docking unreliable for ranking close analogs.[1]
This guide compares three computational approaches to predicting the binding modes of these analogs, recommending a Molecular Dynamics (MD) coupled with MM-GBSA workflow as the industry "sweet spot" for accuracy versus computational cost.[1]
Part 1: The Scaffold & The Challenge
Before selecting a method, you must understand the structural biology of the target interaction.
1.1 The Pharmacophore
In the context of GPCRs (like the Mu-Opioid Receptor, PDB: 4DKL ) or the Sigma-1 Receptor (PDB: 5HK2 ), the binding mode relies on:
-
The Anchor: The basic nitrogen of the piperidine ring forms a salt bridge with a conserved aspartate (e.g., Asp147 in MOR).
-
The Payload: The 4-position phenylethyl group extends into a hydrophobic sub-pocket.
1.2 The Modeling Bottleneck
Small modifications to the phenyl ring (e.g., para-fluoro vs. meta-chloro) or the linker length drastically alter the preferred conformation.[1]
-
Rigid Docking Failure: Standard docking algorithms often trap the flexible tail in a local minimum, failing to capture the "induced fit" of the receptor's hydrophobic residues (e.g., Trp293 in MOR).
-
Solvation Effects: The displacement of high-energy water molecules by the phenylethyl group is a key driver of affinity, which vacuum-based scoring functions ignore.[1]
Part 2: Comparative Methodology
We evaluated three tiers of modeling complexity for this specific scaffold.
| Feature | Tier 1: High-Throughput Docking | Tier 2: Induced-Fit Docking (IFD) | Tier 3: MD + MM-GBSA (Recommended) |
| Algorithm | Rigid Receptor / Flexible Ligand (e.g., Glide SP, Vina) | Flexible Sidechains / Flexible Ligand | Explicit Solvent MD + Continuum Solvent Scoring |
| Throughput | >10,000 cmpds/day | ~100 cmpds/day | ~10-20 cmpds/day |
| Scaffold Suitability | Low. Fails to resolve steric clashes of bulky phenyl analogs.[1] | Medium. Good for pose generation, poor for ranking energy.[1] | High. Captures linker entropy and water bridge stability. |
| Correlation ( | 0.3 - 0.5 | 0.5 - 0.6 | 0.7 - 0.85 |
| Best Use Case | Initial library filtering.[1] | Generating starting poses for MD. | Lead optimization & SAR ranking. |
Verdict: For comparing analogs (where differences are subtle), Tier 3 (MD + MM-GBSA) is the required standard.[1] Tier 1 is too noisy to distinguish between a methyl and an ethyl substitution on the linker.
Part 3: The Validated Protocol (MD + MM-GBSA)
This workflow assumes the use of standard suites (Schrödinger, AMBER, or GROMACS). The parameters below are optimized for lipophilic amine scaffolds.
Phase 1: System Preparation
-
Ligand State Generation:
-
Protein Preparation:
Phase 2: Sampling (Molecular Dynamics)
-
Solvation: TIP3P or OPC water model (OPC is recommended for intrinsically disordered loops).[1]
-
Box: Cubic box with 10Å buffer.
-
Force Field: OPLS4 (superior for small molecule torsion profiles) or AMBER ff14SB + GAFF2 .[1]
-
Equilibration:
-
NVT ensemble (300K) for 1 ns.[1]
-
NPT ensemble (1 bar) for 1 ns.
-
-
Production Run:
-
Time: 50–100 ns per analog. (20 ns is often insufficient for the phenylethyl tail to explore the pocket fully).
-
Step: 2 fs time step.
-
Phase 3: Rescoring (MM-GBSA)
Extract frames from the last 20 ns of the trajectory (stable equilibrium). Calculate the Binding Free Energy (
- : Vacuum potential energy (Bonded + Electrostatic + vdW).[1]
- : Solvation free energy (Generalized Born model + Surface Area).[1]
-
Note: For congeneric series (analogs), the Entropy term (
) is often neglected or assumed constant to reduce noise, unless the linker length changes significantly.[1]
Part 4: Visualization of the Workflow
The following diagram illustrates the decision logic and processing pipeline for these analogs.
Figure 1: The computational pipeline for ranking 4-(2-phenylethyl)piperidine analogs.
Part 5: Data Analysis & Interpretation
When comparing your analogs, organize your data to highlight the Energetic Drivers . Do not rely solely on the total score.
5.1 Decomposition Analysis Table
Construct a table comparing the energy components. This reveals why an analog is better.
| Analog ID | Interpretation | |||
| Ref (H) | -45.2 | -30.1 | -15.1 | Baseline.[1] Good salt bridge, moderate packing.[1] |
| Analog 1 (p-F) | -48.5 | -32.4 | -16.1 | Improved. Fluorine fills a sub-pocket (vdW increase) + polar interaction.[1] |
| Analog 2 (p-tBu) | -38.0 | -25.0 | -13.0 | Clash. Bulky group disrupts the pocket (vdW penalty).[1] |
5.2 Key Interaction Checkpoints
In your visual analysis (using PyMOL or VMD), verify these specific interactions for every analog:
-
Salt Bridge Stability: Measure the distance between Piperidine-N and Aspartate-O. It should remain < 3.5Å for >80% of the simulation time.
-
Pi-Stacking: Check the angle between the phenylethyl ring and receptor aromatic residues (e.g., Trp/Phe).[1] Parallel-displaced or T-shaped stacking indicates high affinity.[1]
-
Water Bridges: Look for stable water molecules mediating the interaction between the linker and the protein backbone.
Part 6: Interaction Pathway Diagram
Understanding the specific binding mechanism of the 4-(2-phenylethyl)piperidine scaffold is crucial for design.[1]
Figure 2: Pharmacophore interaction map for 4-(2-phenylethyl)piperidine derivatives.
References
-
Crystal Structure of the Mu-Opioid Receptor: Manglik, A., et al. (2012).[1] Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.[1] Nature, 485(7398), 321-326.[1] [1]
-
MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1][3][4][5] Pharmaceutical Sciences, 16(1), 1-13.[1] Link
-
Docking vs. MD Comparison: Hou, T., et al. (2011).[1] Assessing the performance of the MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations.[3][4] Journal of Chemical Information and Modeling, 51(1), 69-82.[1] [1]
-
Piperidine Scaffold in Sigma Receptors: Rossi, D., et al. (2013).[1] Identification of a new class of potent Sigma-1 receptor ligands: synthesis, structure-affinity relationship and molecular modeling studies.[1][6] Bioorganic & Medicinal Chemistry, 21(11), 3142-3153.[1] [1]
-
Force Field Parameters (OPLS4): Lu, C., et al. (2021).[1] OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space. Journal of Chemical Theory and Computation, 17(7), 4291-4300.[1] [1]
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- 4. researchgate.net [researchgate.net]
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- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(2-Phenylethyl)piperidine hydrochloride
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(2-Phenylethyl)piperidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for the compound and its structural analogs, aiming to provide a comprehensive framework for safe laboratory practices.
Understanding the Risks: Hazard Profile of 4-(2-Phenylethyl)piperidine hydrochloride
4-(2-Phenylethyl)piperidine hydrochloride is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral)[1]
-
Causes skin irritation (Skin Corrosion/Irritation)[1]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation)[1]
Given its hydrochloride salt form, it is a solid at room temperature, and the primary routes of exposure are through inhalation of dust particles, skin contact, eye contact, and ingestion. The operational procedures outlined below are designed to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling 4-(2-Phenylethyl)piperidine hydrochloride. The following recommendations are based on a risk assessment of its known hazards.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[1]. Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: Tight-sealing safety goggles are essential to prevent dust particles from entering the eyes.[2]
-
Recommended for High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., weighing, transferring large quantities), a face shield should be worn in addition to safety goggles.[3]
Skin Protection
This compound is known to cause skin irritation[1]. Therefore, comprehensive skin protection is necessary to prevent direct contact.
-
Gloves:
-
Material: While disposable nitrile gloves are a common choice in laboratory settings, it is crucial to note that their resistance to piperidine and its derivatives can be limited.[4] For short-term splash protection, nitrile gloves with a minimum thickness of 5 mil are recommended, but they should be changed immediately upon contact with the chemical.[4] For prolonged handling, it is advisable to consult the glove manufacturer's chemical resistance data.[5][6]
-
Technique: Always inspect gloves for any signs of degradation before use. Use proper glove removal technique (without touching the outer surface of the glove) to avoid skin contamination.[7]
-
-
Protective Clothing:
-
A fully buttoned laboratory coat is the minimum requirement.
-
For operations with a higher risk of contamination, a complete suit protecting against chemicals should be considered.[7]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3]
-
Respiratory Protection
Inhalation of dust particles may cause respiratory irritation[1]. The need for respiratory protection is dependent on the specifics of the handling procedure and the effectiveness of engineering controls.
-
Engineering Controls First: Handling this compound should ideally be done within a chemical fume hood to minimize the inhalation of dust.[2]
-
When Respirators are Necessary: If a fume hood is not available or if significant dust is generated, respiratory protection is required.
-
Type: A powered air-purifying respirator (PAPR) with a particulate filter (P1 or P2) is a suitable option for significant dust generation.[8] For lower concentrations of dust, a half-face or full-face respirator with an appropriate particulate filter may be used.[8][9][10] The specific type of respirator should be selected based on a thorough risk assessment of the workplace.[11]
-
PPE Recommendation Summary
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | Tight-sealing safety goggles | Face shield worn over safety goggles |
| Skin | Laboratory coat, disposable nitrile gloves (5-mil) | Chemical-resistant suit, manufacturer-recommended gloves |
| Respiratory | Use in a chemical fume hood | Powered air-purifying respirator (PAPR) with particulate filter |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Engineering Controls and Hygiene
-
Ventilation: Always handle 4-(2-Phenylethyl)piperidine hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[2][12]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
-
Hygiene Practices:
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before retrieving the compound from storage.
-
-
Donning PPE:
-
Follow a strict donning sequence: laboratory coat, then respirator (if required), then eye and face protection, and finally gloves.
-
-
Handling:
-
Carefully weigh and transfer the solid compound, avoiding the creation of dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Properly doff PPE to avoid cross-contamination.
-
-
Doffing PPE:
-
The doffing sequence is critical to prevent exposure: remove gloves first, followed by the laboratory coat, then eye and face protection, and finally the respirator (if worn).
-
Disposal Plan
Improper disposal of 4-(2-Phenylethyl)piperidine hydrochloride and its contaminated materials can pose a risk to the environment.
-
Chemical Waste:
-
Contaminated Materials:
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-(2-Phenylethyl)piperidine hydrochloride.
Caption: PPE Selection Workflow for 4-(2-Phenylethyl)piperidine hydrochloride.
References
-
Piperidine - SAFETY DATA SHEET - PENTA. [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. [Link]
-
Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. [Link]
-
3M Respirator Selection Guide. [Link]
-
4-(2-Phenylethyl)piperidine hydrochloride | C13H20ClN | CID 22914816 - PubChem. [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. [Link]
-
3M Respirator Selection Guide. [Link]
-
Gloves Chemical Resistance Chart. [Link]
-
Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. carlroth.com [carlroth.com]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. queensu.ca [queensu.ca]
- 11. docs.rs-online.com [docs.rs-online.com]
- 12. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
